3-Demethylcolchicine
描述
Structure
3D Structure
属性
IUPAC Name |
N-[(7S)-3-hydroxy-1,2,10-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO6/c1-11(23)22-15-7-5-12-9-17(25)20(27-3)21(28-4)19(12)13-6-8-18(26-2)16(24)10-14(13)15/h6,8-10,15,25H,5,7H2,1-4H3,(H,22,23)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRRUSQGIRBEMRN-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30223604 | |
| Record name | 3-Desmethylcolchicine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30223604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7336-33-6 | |
| Record name | 3-Demethylcolchicine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7336-33-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Desmethylcolchicine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007336336 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Desmethylcolchicine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172946 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Desmethylcolchicine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30223604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Demethylcolchicine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-DESMETHYLCOLCHICINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C939KS8QEL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
3-Demethylcolchicine: A Comprehensive Technical Guide on its Discovery, Natural Sources, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Demethylcolchicine, a naturally occurring analogue of colchicine, is a tropolone alkaloid of significant interest for its pharmacological properties, including its potential as an anticancer agent and its role as a key intermediate in the synthesis of other bioactive compounds. This technical guide provides an in-depth exploration of the discovery, natural origins, and biological activities of this compound. It includes a historical perspective on the isolation of colchicinoids, detailed information on the primary plant sources of this compound, and a summary of its known biological effects. This document also presents quantitative data on its occurrence, detailed experimental protocols for its isolation and analysis, and visualizations of its metabolic formation and mechanism of action to support further research and drug development endeavors.
Discovery and Historical Context
The history of this compound is intrinsically linked to the discovery and study of colchicine, the principal alkaloid of the autumn crocus, Colchicum autumnale. While the medicinal use of Colchicum extracts dates back to ancient Egypt, the isolation of the active compounds occurred much later.[1]
In 1820, French pharmacists Pierre-Joseph Pelletier and Joseph Bienaimé Caventou first isolated the alkaloidal substance from Colchicum autumnale.[2][3][4] The substance was later named "colchicine" in 1833 by Philipp Lorenz Geiger.[2] Pure crystallized colchicine was produced for the first time in 1884 by French pharmacist Alfred Houdé.
Natural Sources of this compound
This compound is found in various plants belonging to the Colchicaceae and Liliaceae families. The primary natural sources are species of the genus Colchicum and the plant Gloriosa superba.
Colchicum Species
Various species of Colchicum, commonly known as autumn crocus or meadow saffron, are rich sources of tropolone alkaloids, including this compound. The concentration of these alkaloids can vary depending on the species, plant part, and geographical location.
-
Colchicum autumnale : This is the most well-known source of colchicine and also contains this compound.
-
Colchicum speciosum : This species is another significant source of colchicinoids.
-
Colchicum robustum : Contains this compound along with other tropolone alkaloids.
-
Colchicum baytopiorum : This species has been analyzed for its colchicine and related alkaloid content.
-
Colchicum decaisnei : Another species known to contain colchicinoids.
Gloriosa superba
Gloriosa superba, also known as the flame lily or glory lily, is a perennial climber that is a significant commercial source of colchicine and also contains notable amounts of this compound. All parts of the plant contain these alkaloids, with the seeds and tubers generally having the highest concentrations. A new glycoside, 3-O-demethylcolchicine-3-O-alpha-D-glucopyranoside, has also been isolated from Gloriosa superba seeds.
Quantitative Data
The concentration of this compound in its natural sources can vary. The following tables summarize the quantitative data found in the literature.
Table 1: this compound Content in Gloriosa superba
| Plant Part | Method of Analysis | This compound Content (% w/w of crude extract) | Reference |
| Seeds | HPLC | 1.3 | |
| Seeds | HPLC | 1.32 |
Table 2: Tropolone Alkaloid Content in Various Colchicum Species (corms)
| Species | Method of Analysis | Major Alkaloids Detected | Total Tropolone Alkaloid Content ( g/100g of corm) | Reference |
| C. autumnale | HPLC | Colchicine, Demecolcine, 2-demethylcolchicine, This compound , Colchicoside, Colchifoline, Cornigerine, N-deacetyl-N-formyl colchicine | - | |
| C. speciosum | HPLC | Colchicine, Demecolcine, 2-demethylcolchicine, This compound , Colchicoside, Colchifoline, Cornigerine, N-deacetyl-N-formyl colchicine | - | |
| C. robustum | HPLC | Colchicine, Demecolcine, 2-demethylcolchicine, This compound , Colchicoside, Colchifoline, Cornigerine, N-deacetyl-N-formyl colchicine | - |
Experimental Protocols
Isolation of this compound from Gloriosa superba Seeds
This protocol is a synthesized methodology based on established procedures for the extraction and purification of colchicinoids from Gloriosa superba.
4.1.1. Extraction
-
Plant Material Preparation : Dry the seeds of Gloriosa superba at 40-50°C and grind them into a fine powder.
-
Solvent Extraction :
-
Macerate the powdered seeds with 80% ethanol at room temperature for 24-48 hours with occasional shaking.
-
Alternatively, perform Soxhlet extraction with methanol or ethanol for 8-12 hours.
-
For a more efficient and environmentally friendly method, Supercritical Fluid Extraction (SFE) with CO₂ and a co-solvent like water or ethanol can be employed.
-
-
Concentration : Filter the extract and concentrate it under reduced pressure at a temperature below 50°C to obtain a crude extract.
4.1.2. Purification
-
Acid-Base Partitioning :
-
Dissolve the crude extract in a 5% aqueous solution of acetic acid.
-
Wash the acidic solution with a non-polar solvent like diethyl ether or hexane to remove fats and other non-polar impurities.
-
Make the aqueous layer alkaline (pH 8-9) with a base such as ammonium hydroxide.
-
Extract the alkaloids into a chlorinated solvent like dichloromethane or chloroform.
-
-
Column Chromatography :
-
Concentrate the alkaloid-rich fraction and subject it to column chromatography.
-
Use a stationary phase such as silica gel or alumina.
-
Elute with a gradient of solvents, for example, a mixture of chloroform and methanol, or ethyl acetate and hexane.
-
Monitor the fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Crystallization : Combine the fractions containing pure this compound, concentrate the solution, and allow it to crystallize. Recrystallize from a suitable solvent system (e.g., ethanol-water) to obtain pure crystals.
High-Performance Liquid Chromatography (HPLC) Analysis
4.2.1. Chromatographic Conditions
-
Column : C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase : A gradient of water (A) and acetonitrile (B), both often containing a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.
-
Gradient Program : A typical gradient might start with a low percentage of B, which is gradually increased over time to elute the compounds. For example: 0-5 min, 10% B; 5-25 min, 10-40% B; 25-35 min, 40-100% B; 35-40 min, 100% B.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV detector at a wavelength of approximately 245 nm or 350 nm.
-
Injection Volume : 20 µL.
4.2.2. Sample and Standard Preparation
-
Standard Solution : Prepare a stock solution of pure this compound in methanol and dilute to create a series of calibration standards.
-
Sample Solution : Accurately weigh the dried plant extract, dissolve it in the mobile phase or methanol, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
Signaling Pathways and Mechanisms of Action
Biosynthesis and Metabolism
This compound is a key intermediate in the biosynthesis and metabolism of colchicine. In plants, the biosynthesis of colchicine alkaloids starts from the amino acids phenylalanine and tyrosine. While the complete biosynthetic pathway is complex and still under investigation, it is understood that demethylation at the C-3 position is a crucial step.
In mammals, colchicine is metabolized in the liver primarily by the cytochrome P450 enzyme CYP3A4, which mediates its demethylation to form this compound and other metabolites.
Caption: Metabolic conversion of colchicine to this compound.
Mechanism of Action: Tubulin Inhibition and Apoptosis
The primary mechanism of action of this compound, similar to colchicine, is its interaction with tubulin, the protein subunit of microtubules. Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport.
-
Tubulin Binding : this compound binds to the colchicine-binding site on β-tubulin.
-
Inhibition of Microtubule Polymerization : This binding prevents the polymerization of tubulin dimers into microtubules, leading to the disruption of the microtubule network.
-
Mitotic Arrest : The disruption of the mitotic spindle during cell division leads to an arrest of the cell cycle at the G2/M phase.
-
Induction of Apoptosis : Prolonged mitotic arrest triggers the intrinsic pathway of apoptosis (programmed cell death). This involves the activation of caspase cascades, leading to the execution of cell death. Studies on related compounds suggest the involvement of the p38 MAPK signaling pathway in this process.
Caption: Signaling pathway of this compound-induced apoptosis.
Experimental Workflow
The following diagram illustrates a typical workflow for the investigation of this compound from its natural source to the evaluation of its biological activity.
Caption: Experimental workflow for this compound research.
Conclusion
This compound is a naturally occurring tropolone alkaloid with significant potential in pharmacology and drug development. Its presence in well-known medicinal plants like Colchicum autumnale and Gloriosa superba makes it an accessible target for natural product chemists. The understanding of its biosynthesis and mechanism of action, primarily through the disruption of microtubule dynamics, provides a solid foundation for its further investigation as an anticancer agent. The detailed protocols and compiled data in this guide are intended to facilitate future research into this promising compound.
References
The Biosynthesis of 3-Demethylcolchicine in Colchicum autumnale: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biosynthesis of 3-demethylcolchicine in Colchicum autumnale, the autumn crocus. While the complete biosynthetic pathway of colchicine has been largely elucidated in the related species Gloriosa superba, this document extrapolates and specifies the known and putative steps leading to the formation of this compound in C. autumnale. This guide synthesizes current knowledge on the enzymatic reactions, intermediates, and relevant quantitative data. Furthermore, it details pertinent experimental protocols for the extraction, quantification, and analysis of these alkaloids and the enzymes involved in their biosynthesis. Diagrams of the biosynthetic pathway and experimental workflows are provided to facilitate understanding.
Introduction
Colchicum autumnale is a medicinal plant renowned for its production of the potent anti-inflammatory alkaloid, colchicine. Colchicine is an FDA-approved drug for the treatment of gout and familial Mediterranean fever.[1][2] Its biological activity stems from its ability to bind to tubulin, thereby disrupting microtubule polymerization.[3] this compound, a naturally occurring analogue, is a key metabolite and a precursor for the semi-synthesis of other colchicinoids with therapeutic potential, such as the muscle relaxant thiocolchicoside.[4] Understanding the biosynthetic pathway of this compound is crucial for metabolic engineering efforts aimed at improving its production in plants or heterologous systems. This guide provides an in-depth look at the current understanding of this pathway.
The Core Biosynthetic Pathway to Colchicine
The biosynthesis of colchicine alkaloids originates from the aromatic amino acids L-phenylalanine and L-tyrosine.[1] The pathway involves a series of complex enzymatic reactions to construct the characteristic tricyclic tropolone ring structure. While much of the pathway has been elucidated in Gloriosa superba, the high degree of conservation of this specialized metabolic pathway suggests a similar, if not identical, series of reactions in Colchicum autumnale.
The initial steps involve the formation of a phenethylisoquinoline scaffold from L-tyrosine and L-phenylalanine. This core structure then undergoes a series of hydroxylations, methylations, and a key ring expansion to form the tropolone ring of N-formyldemecolcine, a late-stage precursor to colchicine. The final steps to produce colchicine from N-formyldemecolcine involve N-demethylation, N-deformylation, and N-acetylation.
The Formation of this compound
This compound is formed via the demethylation of colchicine at the C-3 position of the tropolone ring. While the specific enzyme responsible for this reaction in Colchicum autumnale has not yet been definitively identified, evidence from other biological systems provides strong indications of the enzyme class involved. In human liver microsomes, the 3-O-demethylation of colchicine is catalyzed by the cytochrome P450 enzyme, CYP3A4. This suggests that a cytochrome P450 monooxygenase is the most likely candidate for this biotransformation in C. autumnale.
Furthermore, microbial biotransformation studies have shown that bacteria such as Bacillus megaterium can regioselectively demethylate colchicine at the C-3 position, a reaction also mediated by a cytochrome P450 enzyme.
Putative Reaction:
Colchicine + O₂ + NADPH + H⁺ → this compound + Formaldehyde + NADP⁺ + H₂O
The proposed pathway for the formation of this compound from colchicine is depicted in the signaling pathway diagram below.
Quantitative Data
Quantitative analysis of colchicine and its derivatives in Colchicum autumnale has been a subject of numerous studies. The concentration of these alkaloids can vary significantly depending on the plant organ, developmental stage, and environmental conditions.
Table 1: Colchicine Content in Various Parts of Colchicum autumnale
| Plant Part | Colchicine Content (% dry weight) | Reference |
| Seeds | Maximum concentration | |
| Bulbs (Corms) | Minimum concentration | |
| Flowers | Variable | |
| Leaves | Variable |
Table 2: Quantitative Analysis of Tropolone Alkaloids in Colchicum Species by HPLC
| Compound | C. autumnale | C. speciosum | C. robustum |
| Colchicine | Present | Present | Present |
| This compound | Present | Present | Present |
| Demecolcine | Present | Present | Present |
| 2-Demethylcolchicine | Present | Present | Present |
| Colchicoside | Present | Present | Present |
| Colchifoline | Present | Present | Present |
| Cornigerine | Present | Present | Present |
| N-deacetyl-N-formyl colchicine | Present | Present | Present |
Experimental Protocols
Extraction of Colchicine and this compound from Colchicum autumnale
This protocol is based on established methods for the extraction of colchicinoids from plant material.
Materials:
-
Dried and powdered Colchicum autumnale plant material (e.g., corms, seeds)
-
Methanol (analytical grade)
-
Ultrasonic bath or soxhlet apparatus
-
Rotary evaporator
-
Filter paper
Procedure:
-
Weigh a known amount of the powdered plant material.
-
Suspend the powder in methanol (e.g., 1:10 solid to solvent ratio).
-
Ultrasonic-Assisted Extraction (UAE): Place the suspension in an ultrasonic bath for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 40-60°C).
-
Soxhlet Extraction: Alternatively, perform extraction using a soxhlet apparatus with methanol for several hours.
-
After extraction, filter the mixture to separate the plant debris from the extract.
-
Evaporate the methanol from the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.
-
The crude extract can be further purified using chromatographic techniques such as column chromatography or preparative HPLC.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for the quantification of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or trifluoroacetic acid (optional, for pH adjustment of the mobile phase)
-
This compound standard
Procedure:
-
Preparation of Standard Solutions: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of calibration standards of known concentrations.
-
Preparation of Sample Solutions: Dissolve a known amount of the crude extract in the mobile phase or methanol and filter through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (with or without acid modifier). The exact gradient will need to be optimized.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Typically 25-30°C.
-
Detection Wavelength: Monitor at the UV absorbance maximum of this compound (around 245 nm and 350 nm).
-
-
Analysis: Inject equal volumes of the standard and sample solutions into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Heterologous Expression and Characterization of Biosynthetic Enzymes
This protocol provides a general workflow for the functional characterization of candidate enzymes from C. autumnale.
Procedure:
-
Gene Identification: Identify candidate genes (e.g., cytochrome P450s) from a C. autumnale transcriptome database based on homology to known colchicine biosynthetic enzymes from G. superba.
-
Gene Cloning: Amplify the full-length coding sequence of the candidate gene by PCR and clone it into an appropriate expression vector (e.g., for yeast or Nicotiana benthamiana expression).
-
Heterologous Expression:
-
Yeast (Saccharomyces cerevisiae): Transform the expression vector into a suitable yeast strain. Grow the yeast culture and induce protein expression.
-
Nicotiana benthamiana: Infiltrate the leaves of N. benthamiana with Agrobacterium tumefaciens carrying the expression vector.
-
-
Enzyme Assays:
-
Prepare crude protein extracts or microsomal fractions from the yeast or plant cells.
-
Incubate the protein extract with the putative substrate (e.g., colchicine for demethylation) and necessary cofactors (e.g., NADPH for P450s).
-
Stop the reaction and extract the products.
-
-
Product Analysis: Analyze the reaction products by LC-MS to identify the formation of the expected product (e.g., this compound).
Mandatory Visualizations
Caption: Proposed biosynthetic pathway of this compound in Colchicum autumnale.
Caption: General workflow for the extraction and analysis of this compound.
Conclusion
The biosynthesis of this compound in Colchicum autumnale is a key area of research with implications for the production of valuable pharmaceuticals. While the overarching pathway to colchicine provides a strong framework, the specific enzymatic step leading to this compound in this plant remains to be definitively elucidated, though a cytochrome P450-mediated reaction is strongly implicated. The protocols and data presented in this guide offer a solid foundation for researchers to further investigate this pathway, with the ultimate goal of harnessing it for biotechnological applications. Future work should focus on the identification and characterization of the specific 3-O-demethylase from C. autumnale to enable the complete reconstruction of the pathway in a heterologous host.
References
- 1. Colchicine biotransformation by human liver microsomes. Identification of CYP3A4 as the major isoform responsible for colchicine demethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gsrs.ncats.nih.gov [gsrs.ncats.nih.gov]
- 3. Extraction, development and validation of HPLC-UV method for rapid and sensitive determination of colchicine from Colchicum autumnale L. Bulbs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
An In-depth Technical Guide to the Spectroscopic Data Interpretation of 3-Demethylcolchicine
For Researchers, Scientists, and Drug Development Professionals
Chemical Structure and Properties
3-Demethylcolchicine, also known as (-)-3-Demethylcolchicine, is a tropolone alkaloid and a metabolite of colchicine. Its chemical structure is characterized by the colchicine backbone with a hydroxyl group at the C-3 position of the A ring, resulting from the demethylation of the corresponding methoxy group in colchicine.
-
Molecular Formula: C₂₁H₂₃NO₆
-
Molecular Weight: 385.4 g/mol
-
IUPAC Name: N-[(7S)-3-hydroxy-1,2,10-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the known spectra of colchicine and the expected electronic effects of replacing a methoxy group with a hydroxyl group at the C-3 position.
Predicted ¹H NMR Data
The ¹H NMR spectrum of this compound is expected to be similar to that of colchicine, with the notable absence of a methoxy signal around 3.9 ppm and the appearance of a new signal for the phenolic hydroxyl proton. The chemical shifts are referenced to a standard internal solvent.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Notes |
| H-4 | ~6.5 - 6.7 | s | Aromatic proton on ring A. | |
| H-8 | ~6.8 - 7.0 | d | Aromatic proton on ring C. | |
| H-11 | ~7.2 - 7.4 | d | Aromatic proton on ring C. | |
| H-12 | ~7.0 - 7.2 | d | Aromatic proton on ring C. | |
| H-5α | ~1.8 - 2.0 | m | Methylene proton on ring B. | |
| H-5β | ~2.2 - 2.4 | m | Methylene proton on ring B. | |
| H-6α | ~2.3 - 2.5 | m | Methylene proton on ring B. | |
| H-6β | ~2.5 - 2.7 | m | Methylene proton on ring B. | |
| H-7 | ~4.6 - 4.8 | m | Methine proton on ring B. | |
| 1-OCH₃ | ~3.6 - 3.8 | s | Methoxy group on ring A. | |
| 2-OCH₃ | ~3.8 - 4.0 | s | Methoxy group on ring A. | |
| 10-OCH₃ | ~3.9 - 4.1 | s | Methoxy group on ring C. | |
| NHCOCH₃ | ~1.9 - 2.1 | s | Acetyl group protons. | |
| NH | ~6.5 - 7.5 | d | Amide proton. | |
| 3-OH | Variable | br s | Phenolic proton, exchangeable. |
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will reflect the carbon framework of the molecule. The most significant change compared to colchicine will be the upfield shift of the C-3 signal due to the replacement of the methoxy group with a hydroxyl group.
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| C-1 | ~151 | Aromatic carbon with OCH₃. |
| C-2 | ~141 | Aromatic carbon with OCH₃. |
| C-3 | ~150 | Aromatic carbon with OH. |
| C-4 | ~107 | Aromatic carbon with H. |
| C-4a | ~129 | Quaternary aromatic carbon. |
| C-5 | ~30 | Methylene carbon in ring B. |
| C-6 | ~36 | Methylene carbon in ring B. |
| C-7 | ~52 | Methine carbon in ring B. |
| C-7a | ~135 | Quaternary aromatic carbon. |
| C-8 | ~113 | Aromatic carbon with H. |
| C-9 | ~182 | Carbonyl carbon in tropolone ring. |
| C-10 | ~164 | Aromatic carbon with OCH₃. |
| C-11 | ~130 | Aromatic carbon with H. |
| C-12 | ~135 | Aromatic carbon with H. |
| C-12a | ~142 | Quaternary aromatic carbon. |
| 1-OCH₃ | ~61 | Methoxy carbon. |
| 2-OCH₃ | ~56 | Methoxy carbon. |
| 10-OCH₃ | ~56 | Methoxy carbon. |
| NHCO CH₃ | ~170 | Acetyl carbonyl carbon. |
| NHCOCH₃ | ~23 | Acetyl methyl carbon. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the expected monoisotopic mass is 385.1525 g/mol .
Predicted Mass Spectrometry Data
The fragmentation of this compound is expected to be similar to that of colchicine and other colchicinoids, primarily involving cleavages of the B and C rings.
| m/z | Proposed Fragment | Notes |
| 385 | [M]⁺ or [M+H]⁺ | Molecular ion or protonated molecule. |
| 368 | [M-OH]⁺ or [M+H-H₂O]⁺ | Loss of the hydroxyl group or water. |
| 354 | [M-OCH₃]⁺ | Loss of a methoxy group. |
| 326 | [M-NHCOCH₃]⁺ | Loss of the acetamido group. |
| 281 | Further fragmentation of the tropolone ring. |
Experimental Protocols
Standard protocols for the spectroscopic analysis of natural products are applicable to this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.
-
2D NMR: Perform standard 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to identify one-bond proton-carbon correlations, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) proton-carbon correlations, which is crucial for assigning quaternary carbons.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and peak integration.
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of this compound (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid or ammonium acetate to promote ionization.
-
Data Acquisition:
-
Instrument: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with a suitable ionization source (e.g., Electrospray Ionization - ESI).
-
Full Scan MS: Acquire a full scan mass spectrum in positive ion mode to determine the accurate mass of the molecular ion ([M+H]⁺).
-
Tandem MS (MS/MS): Select the molecular ion as the precursor ion and subject it to collision-induced dissociation (CID) to generate a fragmentation pattern. This provides structural information about the molecule.
-
-
Data Analysis: Analyze the resulting spectra to determine the elemental composition from the accurate mass and to propose fragmentation pathways based on the observed product ions.
Visualization of Spectroscopic Interpretation Workflow
The following diagram illustrates the logical workflow for the interpretation of spectroscopic data to confirm the structure of this compound.
Caption: Workflow for the spectroscopic data interpretation of this compound.
Interpretation and Conclusion
The combined analysis of NMR and mass spectrometry data provides a comprehensive structural elucidation of this compound.
-
Mass Spectrometry confirms the molecular weight and elemental composition. The fragmentation pattern, when compared to that of colchicine, will show a mass difference of 14 Da (CH₂) for fragments containing the A-ring, consistent with the replacement of a methoxy group with a hydroxyl group.
-
¹H NMR Spectroscopy will clearly show the absence of one methoxy signal and the presence of a phenolic hydroxyl proton. The rest of the spectrum will largely resemble that of colchicine, confirming the integrity of the core structure. 2D NMR experiments like COSY will help in tracing the proton-proton connectivities within the spin systems of the molecule.
-
¹³C NMR Spectroscopy will show a characteristic shift in the C-3 carbon signal and the absence of one methoxy carbon signal. HMBC correlations will be instrumental in confirming the connectivity of the different structural fragments, particularly the assignment of the quaternary carbons. For instance, correlations from the remaining methoxy protons to their attached carbons and adjacent carbons will solidify their positions on the aromatic rings.
The Natural Occurrence of 3-Demethylcolchicine in Gloriosa superba: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gloriosa superba, a perennial climber belonging to the Colchicaceae family, is a well-known medicinal plant valued for its rich alkaloid content. While colchicine is the most prominent and studied alkaloid in this plant, its derivatives, including 3-Demethylcolchicine (3-DMC), are also naturally present and contribute to the plant's pharmacological profile. This technical guide provides an in-depth overview of the natural occurrence of this compound in Gloriosa superba, focusing on its quantification, the methodologies for its analysis, and its biosynthetic origins. This compound is a significant precursor in the biosynthesis of colchicine and is also investigated for its own potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Quantitative Distribution of this compound
The concentration of this compound, like other colchicinoids, varies significantly between different organs of the Gloriosa superba plant. While comprehensive quantitative data for 3-DMC across all plant parts is not as extensively documented as for colchicine, available research indicates its presence, particularly in the seeds.
Table 1: Quantitative Data of this compound in Gloriosa superba
| Plant Part | Compound | Concentration (% w/w, dry weight) | Analytical Method | Reference |
| Seeds | 3-O-demethylcolchicine | 1.3 | HPLC | [1] |
| Seeds | Colchicine | 3.22 | HPLC | [2] |
| Seeds | Colchicoside | 2.52 | HPLC | [2] |
| Tubers | Colchicine | 0.211 - 0.760 mg/g | HPLC | [3] |
| Leaves | Colchicine | 1.42 mg/ml (in hot water extract) | HPLC | |
| Stems | Colchicine | Not explicitly quantified | - |
Note: The data for colchicine is included for comparative purposes, as it is often analyzed alongside its derivatives.
Biosynthesis of this compound
This compound is a key intermediate in the biosynthetic pathway of colchicine in Gloriosa superba. The pathway commences with the amino acids phenylalanine and tyrosine and proceeds through a series of enzymatic reactions to form the characteristic tropolone ring structure of colchicinoids. The demethylation at the C-3 position is a crucial step in this pathway. Recent research has elucidated several key enzymes involved, including O-methyltransferases (OMTs) and cytochrome P450s.
Below is a diagram illustrating the proposed biosynthetic pathway leading to colchicine, highlighting the position of this compound.
Experimental Protocols
The extraction and quantification of this compound from Gloriosa superba typically follow protocols established for colchicine analysis, with modifications to optimize for the specific compound. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the most common and reliable method.
Extraction of Colchicinoids from Gloriosa superba Seeds
This protocol is a representative method for the extraction of colchicinoids, including this compound.
Materials:
-
Dried and powdered Gloriosa superba seeds
-
Methanol (HPLC grade)
-
Soxhlet apparatus or ultrasonic bath
-
Rotary evaporator
-
Whatman No. 1 filter paper
-
0.45 µm syringe filters
Procedure:
-
Accurately weigh 5 g of powdered Gloriosa superba seeds.
-
Soxhlet Extraction: Place the powdered seeds in a thimble and extract with 150 mL of methanol in a Soxhlet apparatus for 6-8 hours.
-
Ultrasonic Extraction (Alternative): Suspend the powdered seeds in 100 mL of methanol and sonicate for 30 minutes at room temperature. Repeat the extraction twice.
-
Filter the methanolic extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain a crude extract.
-
Redissolve a known amount of the crude extract in methanol to a final concentration suitable for HPLC analysis (e.g., 1 mg/mL).
-
Filter the final solution through a 0.45 µm syringe filter before injecting into the HPLC system.
Quantification by High-Performance Liquid Chromatography (HPLC-UV)
This protocol outlines a typical HPLC method for the separation and quantification of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with or without a modifier like formic acid or ammonium acetate). A common starting point is a gradient of acetonitrile in water.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25-30°C
-
Detection Wavelength: 245 nm or 350 nm
-
Injection Volume: 10-20 µL
Procedure:
-
Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL in methanol).
-
Prepare a series of working standard solutions by diluting the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Inject the standard solutions into the HPLC system to establish the calibration curve and determine the retention time of this compound.
-
Inject the prepared sample extracts.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.
-
Quantify the amount of this compound in the sample by integrating the peak area and using the calibration curve.
Conclusion
This compound is a naturally occurring and biosynthetically important alkaloid found in Gloriosa superba. While its presence has been confirmed, particularly in the seeds, further research is required to comprehensively quantify its distribution across all plant organs and at different developmental stages. The analytical methods established for colchicine provide a robust framework for the isolation and quantification of this compound. A deeper understanding of its biosynthesis and accumulation can pave the way for metabolic engineering approaches to enhance its production for potential pharmaceutical applications. This technical guide serves as a foundational resource for researchers and professionals in the field of natural product chemistry and drug development, encouraging further exploration into the chemical diversity and therapeutic potential of Gloriosa superba.
References
3-Demethylcolchicine as a metabolite of colchicine in vivo
A Technical Guide for Researchers and Drug Development Professionals
Introduction: Colchicine, a potent anti-inflammatory medication, has been utilized for centuries in the treatment of gout and other inflammatory conditions. Its therapeutic efficacy is intrinsically linked to its pharmacokinetic and metabolic profile. A key step in the biotransformation of colchicine is its demethylation, primarily at the C-3 position of the tropolone ring, to form 3-demethylcolchicine (3-DMC). This document provides a comprehensive technical overview of this compound as a metabolite of colchicine in vivo, intended for researchers, scientists, and professionals in the field of drug development.
Metabolic Pathway and Pharmacokinetics
Colchicine undergoes hepatic metabolism, with the cytochrome P450 enzyme CYP3A4 playing a major role in its demethylation to its primary metabolites, this compound and 2-demethylcolchicine.[1][2][3] The formation of these metabolites is directly correlated with CYP3A4 activity.[1] In addition to metabolism, the transport of colchicine is significantly influenced by P-glycoprotein (P-gp), an efflux pump that affects its absorption and distribution.
The plasma levels of colchicine's metabolites, including this compound, are generally low, constituting less than 5% of the parent drug concentration.[2] While specific pharmacokinetic parameters for this compound are not extensively documented due to its low systemic exposure, the pharmacokinetic profile of the parent compound, colchicine, is well-characterized.
Quantitative Data Presentation
Table 1: Pharmacokinetic Parameters of Oral Colchicine in Healthy Adults
| Parameter | Value | Reference |
| Cmax (ng/mL) | 1.1 - 4.4 | |
| Tmax (hours) | 1 - 3 | |
| Elimination Half-Life (hours) | 26.6 - 31.2 | |
| Absolute Bioavailability (%) | ~45 | |
| Protein Binding (%) | ~39 | |
| Metabolite Levels | <5% of parent drug |
Experimental Protocols
Quantification of this compound in Human Plasma via LC-MS/MS
This protocol outlines a general procedure for the sensitive and specific quantification of this compound in human plasma.
a. Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of human plasma, add an internal standard (e.g., a deuterated analog of colchicine or a structurally similar compound).
-
Perform liquid-liquid extraction using a suitable organic solvent (e.g., a mixture of dichloromethane and isopropanol).
-
Vortex the mixture and centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.
b. LC-MS/MS Conditions:
-
Chromatographic Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.
-
Mass Spectrometry: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions for this compound and the internal standard are monitored for quantification.
In Vitro Metabolism of Colchicine using Human Liver Microsomes
This protocol describes an assay to study the metabolism of colchicine to this compound in a controlled in vitro setting.
a. Incubation:
-
Prepare an incubation mixture containing human liver microsomes, colchicine (substrate), and a buffer solution (e.g., phosphate buffer, pH 7.4).
-
Pre-incubate the mixture at 37°C.
-
Initiate the metabolic reaction by adding an NADPH-generating system.
-
Incubate for a specific time period (e.g., 60 minutes) at 37°C with gentle shaking.
-
Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).
b. Sample Analysis:
-
Centrifuge the terminated reaction mixture to precipitate the microsomal proteins.
-
Analyze the supernatant for the presence of this compound using a validated analytical method, such as LC-MS/MS, as described above.
Visualizations
Signaling and Metabolic Pathways
The primary mechanism of action of colchicine involves its interaction with tubulin, a protein that is essential for the formation of microtubules. By binding to tubulin, colchicine disrupts microtubule polymerization, which in turn affects various cellular processes, particularly in neutrophils.
Caption: Metabolic conversion of colchicine and its mechanism of action.
Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of this compound in a biological matrix.
Caption: A typical bioanalytical workflow for 3-DMC quantification.
References
Unveiling the Anti-inflammatory Potential of 3-Demethylcolchicine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Demethylcolchicine (3-DMC), also known as Speciocine, is a principal active metabolite of the well-known anti-inflammatory agent, colchicine.[1] Found in plants of the Colchicum genus, 3-DMC is structurally similar to its parent compound and is being investigated for its own therapeutic properties.[2] While colchicine has a long history of use in treating conditions like gout and Familial Mediterranean Fever, its narrow therapeutic index necessitates the exploration of analogues and metabolites like 3-DMC that may offer a better safety profile.[1] This technical guide provides a comprehensive overview of the anti-inflammatory properties of this compound, detailing its mechanism of action, summarizing available quantitative data, outlining key experimental protocols, and visualizing the core signaling pathways.
Core Mechanism of Action: Tubulin Polymerization Inhibition
The primary mechanism through which 3-DMC, like colchicine, exerts its anti-inflammatory effects is by inhibiting tubulin polymerization.[3] Microtubules are dynamic cytoskeletal proteins crucial for various cellular functions, including cell motility, division, and intracellular transport. By binding to the colchicine-binding site on β-tubulin, 3-DMC prevents the formation of microtubules.[3] This disruption of the microtubule network has significant downstream consequences for inflammatory processes, primarily by affecting neutrophil function. Neutrophils, key cells in the innate immune response, rely on a dynamic microtubule system for migration to sites of inflammation, phagocytosis, and the release of pro-inflammatory mediators.
Inferred Signaling Pathway Inhibition
While direct experimental evidence for this compound's effects on specific inflammatory signaling pathways is limited, its mechanism of action can be inferred from the extensive research on its parent compound, colchicine. The disruption of microtubule dynamics is known to impact two major inflammatory signaling cascades: the NLRP3 inflammasome and the NF-κB pathway.
NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that, upon activation by various stimuli, triggers the maturation of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18). The assembly and activation of the NLRP3 inflammasome are dependent on microtubule integrity. By inhibiting tubulin polymerization, colchicine prevents the assembly of the inflammasome, thereby reducing the production of active IL-1β and IL-18. It is highly probable that 3-DMC shares this mechanism of action.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Colchicine has been shown to inhibit the activation of NF-κB. This is thought to occur through the disruption of the microtubule network, which can interfere with the signaling cascade that leads to the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By preventing IκBα degradation, NF-κB remains inactive and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes. This inhibitory action is likely conserved in 3-DMC.
Quantitative Data on Anti-inflammatory Activity
Quantitative data specifically for the anti-inflammatory effects of this compound are sparse. However, one key study provides a direct comparison with colchicine in an in vivo model.
| Compound | Dose (mg/kg) | Model | Parameter | % Inhibition | Reference |
| This compound | 6 | Formaldehyde-induced paw edema in rats | Paw Edema | 40.4% | |
| Colchicine | 6 | Formaldehyde-induced paw edema in rats | Paw Edema | 79.1% | |
| Phenylbutazone (Standard) | 100 | Formaldehyde-induced paw edema in rats | Paw Edema | 30.9% |
Table 1: In Vivo Anti-inflammatory Activity of this compound.
Notably, another source qualitatively states that 3-DMC "markedly inhibits the carrageenin edema," which suggests a potent anti-inflammatory effect and appears to contradict the quantitative data presented above. This discrepancy highlights the need for further research to fully characterize the anti-inflammatory potency of 3-DMC.
Experimental Protocols
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
This is a standard and widely used model to evaluate the acute anti-inflammatory activity of a compound.
Workflow:
Methodology:
-
Animals: Wistar rats (150-200g) are typically used. They are acclimatized to laboratory conditions for at least one week.
-
Grouping: Animals are divided into groups (n=6): a control group (vehicle), a standard group (e.g., indomethacin), and test groups receiving different doses of 3-DMC.
-
Procedure:
-
The initial paw volume of each rat is measured using a plethysmometer.
-
3-DMC, the standard drug, or the vehicle is administered orally.
-
After a set time (e.g., 1 hour), 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured again at 1, 2, 3, and 4 hours post-carrageenan injection.
-
-
Data Analysis: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the formation of microtubules from tubulin dimers.
Methodology:
-
Reagents: Purified bovine brain tubulin, general tubulin buffer (e.g., 80 mM PIPES, 2.0 mM MgCl2, 0.5 mM EGTA), GTP, and the test compound (3-DMC).
-
Procedure:
-
A reaction mixture containing tubulin and GTP in the general tubulin buffer is prepared.
-
The test compound (3-DMC) at various concentrations is added to the wells of a microplate.
-
The tubulin mixture is added to the wells.
-
The plate is incubated at 37°C to initiate polymerization.
-
The absorbance at 340 nm is measured every minute for a set period (e.g., 60 minutes) using a microplate reader. An increase in absorbance indicates microtubule formation.
-
-
Data Analysis: The rate and extent of polymerization are determined from the kinetic curves. The IC50 value (the concentration of the compound that inhibits polymerization by 50%) is calculated by plotting the percentage of inhibition against the compound concentration.
Conclusion
This compound presents an interesting profile as a potential anti-inflammatory agent. As a metabolite of colchicine, it is presumed to share the primary mechanism of tubulin polymerization inhibition, which in turn is expected to disrupt key inflammatory pathways such as the NLRP3 inflammasome and NF-κB signaling. However, the available quantitative data suggests that its anti-inflammatory potency in vivo may be lower than that of its parent compound, although conflicting qualitative reports exist.
For researchers and drug development professionals, 3-DMC warrants further investigation. Its potentially improved toxicity profile compared to colchicine makes it an attractive candidate for further study. Future research should focus on generating robust quantitative data, including IC50 values for cytokine production and direct experimental validation of its effects on the NLRP3 and NF-κB pathways. A more thorough understanding of its pharmacokinetic and pharmacodynamic properties will be crucial in determining its therapeutic potential.
References
The Structural Dance of Potency: An In-depth Guide to the Structure-Activity Relationship of 3-Demethylcolchicine Analogs
For Researchers, Scientists, and Drug Development Professionals
Colchicine, a natural product isolated from the autumn crocus, has long been a subject of intense scientific scrutiny due to its potent antimitotic activity. Its ability to disrupt microtubule dynamics by binding to tubulin has made it a valuable tool in cell biology and a lead compound in the development of anticancer agents. However, the therapeutic utility of colchicine is hampered by its narrow therapeutic index and significant toxicity. This has driven the exploration of its analogs, with a particular focus on modifications that can enhance anti-tumor efficacy while mitigating adverse effects. Among these, 3-demethylcolchicine has emerged as a pivotal scaffold for the generation of novel derivatives with promising biological profiles.
This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound analogs, focusing on their impact on tubulin polymerization, cytotoxicity against cancer cell lines, and the underlying molecular mechanisms of action. By summarizing quantitative data, detailing experimental methodologies, and visualizing key cellular pathways, this document aims to serve as a valuable resource for researchers engaged in the design and development of next-generation tubulin-targeting agents.
Core Concepts: The Molecular Blueprint of Activity
The colchicine scaffold consists of three rings: a trimethoxy-substituted A ring, a seven-membered B ring, and a tropolone C ring. The SAR of colchicine and its analogs is a delicate interplay of the functionalities on these rings. Demethylation at the C-3 position of the A ring to yield this compound provides a crucial handle for synthetic modification, allowing for the introduction of a diverse array of functional groups. These modifications can profoundly influence the compound's binding affinity for tubulin, its cellular uptake, and its overall cytotoxic potency.
Structure-Activity Relationship of this compound Analogs
The core of understanding the potential of this compound analogs lies in systematically evaluating how structural modifications impact their biological activity. The primary targets for assessing this relationship are the inhibition of tubulin polymerization and the resulting cytotoxicity against cancer cells.
Modifications at the 3-OH Group of the A Ring
The phenolic hydroxyl group at the C-3 position of this compound is a prime site for derivatization. Esterification and etherification of this group have been shown to significantly modulate activity.
Key Observations:
-
Esterification: Introducing various acyl groups at the 3-OH position has been a fruitful strategy. Studies on 3-demethylthiocolchicine, a closely related analog, have shown that esterification of the phenolic group can lead to compounds with superior activity as inhibitors of tubulin polymerization compared to the parent drug.[1]
-
Impact of Acyl Chain Length and Nature: The nature of the acyl group is critical. A quantitative structure-activity relationship (QSAR) study on colchicine analogs has indicated a parabolic dependence of antitumor potency on the partition coefficient, suggesting that there is an optimal lipophilicity for activity. While this study was on a broader range of colchicine analogs, the principle likely extends to this compound derivatives.
-
Cytotoxicity: The antiproliferative activity of 1-demethylthiocolchicine analogs, which share the demethylated A-ring feature, demonstrates that ester and carbonate derivatives can exhibit potent cytotoxicity against various cancer cell lines, in some cases exceeding the activity of colchicine and standard chemotherapeutic agents like doxorubicin and cisplatin.
The Role of the B Ring
The seven-membered B ring and its N-acetyl group also play a significant role in the biological activity of colchicinoids. Modifications at this position in this compound analogs can influence their interaction with the tubulin binding site.
Key Observations:
-
N-Acyl Group Modification: Exchanging the N-acetyl group with other N-acyl or N-carbalkoxy groups in 3-demethylthiocolchicine has been shown to yield compounds with enhanced inhibitory effects on tubulin polymerization and cancer cell growth.[1]
The Influence of the C Ring
The tropolone C ring is crucial for the binding of colchicinoids to tubulin. While modifications on this ring are less explored in the context of this compound specifically, general SAR principles for colchicinoids apply.
Key Observations:
-
10-Position Substituent: In the broader class of colchicinoids, strong electron-withdrawing groups at the C-10 position of the tropolone ring tend to abolish activity, while electron-releasing groups can slightly improve potency. This suggests that the electronic properties of this position are important for tubulin interaction.
Quantitative Analysis of Biological Activity
Table 1: Antiproliferative Activity (IC50 in µM) of 1-Demethylthiocolchicine Analogs
| Compound | R | A549 (Lung) | MCF-7 (Breast) | LoVo (Colon) | BALB/3T3 (Normal) |
| 3 | H | >10 | >10 | >10 | >10 |
| 4a | COCH3 | 0.011 ± 0.001 | 0.010 ± 0.001 | 0.021 ± 0.002 | 0.114 ± 0.011 |
| 4b | CO(CH2)2CH3 | 0.015 ± 0.002 | 0.012 ± 0.001 | 0.025 ± 0.003 | 0.135 ± 0.014 |
| 4c | CO(CH2)6CH3 | 0.021 ± 0.002 | 0.018 ± 0.002 | 0.033 ± 0.004 | 0.189 ± 0.019 |
| 4d | COPh | 0.013 ± 0.001 | 0.011 ± 0.001 | 0.023 ± 0.002 | 0.121 ± 0.012 |
| 4e | COOCH3 | 0.018 ± 0.002 | 0.015 ± 0.001 | 0.029 ± 0.003 | 0.167 ± 0.017 |
| 4f | COOBn | 0.016 ± 0.002 | 0.013 ± 0.001 | 0.027 ± 0.003 | 0.148 ± 0.015 |
| Colchicine | - | 0.015 ± 0.001 | 0.012 ± 0.001 | 0.026 ± 0.002 | 0.018 ± 0.002 |
| Doxorubicin | - | 0.045 ± 0.004 | 0.081 ± 0.007 | 0.123 ± 0.011 | 0.055 ± 0.005 |
| Cisplatin | - | 1.25 ± 0.11 | 2.54 ± 0.23 | 1.89 ± 0.17 | 3.11 ± 0.28 |
Data extracted from "Synthesis and Antiproliferative Screening Of Novel Analogs of Regioselectively Demethylated Colchicine and Thiocolchicine". The original paper should be consulted for full experimental details.
Mechanism of Action: From Tubulin Binding to Apoptosis
The primary mechanism of action of this compound analogs is the inhibition of tubulin polymerization. This disruption of microtubule dynamics leads to a cascade of cellular events, culminating in cell cycle arrest and apoptosis.
Tubulin Polymerization Inhibition
This compound and its derivatives bind to the colchicine binding site on β-tubulin. This binding event prevents the tubulin dimers from polymerizing into microtubules, leading to the disassembly of the mitotic spindle. This antimitotic activity is the cornerstone of their anticancer effects.
Cell Cycle Arrest
By disrupting the formation of the mitotic spindle, this compound analogs prevent proper chromosome segregation during mitosis. This activates the spindle assembly checkpoint, leading to a prolonged arrest of the cell cycle in the G2/M phase.
Induction of Apoptosis
Prolonged mitotic arrest triggers the intrinsic pathway of apoptosis, also known as the mitochondrial pathway. This is a key mechanism by which these compounds eliminate cancer cells.
Signaling Pathway of this compound Analog-Induced Apoptosis:
The disruption of microtubule dynamics by this compound analogs acts as a cellular stress signal that initiates a cascade of events leading to programmed cell death.
Experimental Protocols
A clear understanding of the methodologies used to generate SAR data is crucial for its interpretation and for the design of future experiments.
Tubulin Polymerization Assay
This assay directly measures the ability of a compound to inhibit the formation of microtubules from tubulin dimers.
Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance (turbidity) at 340 nm.
Protocol:
-
Reagents: Purified tubulin protein, GTP solution, polymerization buffer (e.g., PIPES buffer), and the this compound analog to be tested.
-
Procedure:
-
A reaction mixture containing tubulin, GTP, and polymerization buffer is prepared.
-
The test compound at various concentrations is added to the reaction mixture.
-
The reaction is initiated by raising the temperature to 37°C.
-
The change in absorbance at 340 nm is monitored over time using a temperature-controlled spectrophotometer.
-
-
Data Analysis: The rate and extent of tubulin polymerization are determined from the absorbance curves. The IC50 value, the concentration of the compound that inhibits polymerization by 50%, is calculated.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Culture: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of the this compound analog for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for a few hours to allow for formazan formation.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that reduces cell viability by 50%, is determined from dose-response curves.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: A fluorescent dye, such as propidium iodide (PI), is used to stain the DNA of the cells. The amount of fluorescence is directly proportional to the amount of DNA in the cell. Cells in G2/M phase have twice the DNA content of cells in G0/G1 phase, and cells in S phase have an intermediate amount of DNA.
Protocol:
-
Cell Culture and Treatment: Cells are treated with the this compound analog for a specific duration.
-
Harvesting and Fixation: Cells are harvested and fixed, typically with cold ethanol, to permeabilize the cell membrane.
-
Staining: The fixed cells are treated with RNase to remove RNA and then stained with a DNA-binding fluorescent dye like propidium iodide.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer, which measures the fluorescence intensity of individual cells.
-
Data Analysis: The data is displayed as a histogram of DNA content, from which the percentage of cells in each phase of the cell cycle can be quantified. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.
Future Directions and Conclusion
The study of this compound analogs continues to be a promising avenue for the development of novel anticancer agents. The structure-activity relationships explored to date highlight the critical role of modifications at the C-3 position of the A ring and the N-acetyl group of the B ring in modulating anti-tubulin and cytotoxic activities. The quantitative data, while still needing more comprehensive studies directly comparing tubulin polymerization inhibition across a wider range of analogs, clearly indicates that derivatives of this compound can surpass the potency of the parent compound and established chemotherapeutics.
Future research should focus on:
-
Systematic SAR studies: A more comprehensive and systematic exploration of a wider variety of functional groups at the 3-OH position is needed to refine the QSAR models and guide the rational design of more potent and selective analogs.
-
Tubulin Isotype Selectivity: Investigating the binding affinity of these analogs for different tubulin isotypes could lead to the development of agents with improved therapeutic windows, potentially reducing neurotoxicity associated with targeting tubulin in neuronal cells.
-
In Vivo Efficacy and Pharmacokinetics: Promising candidates identified through in vitro studies need to be evaluated in animal models to assess their in vivo efficacy, toxicity, and pharmacokinetic profiles.
-
Combination Therapies: Exploring the synergistic effects of this compound analogs with other anticancer drugs could lead to more effective treatment strategies.
References
Methodological & Application
Application Note and Protocol for the Chemical Synthesis of 3-Demethylcolchicine from Colchicine
Introduction
3-Demethylcolchicine, an active metabolite of colchicine, is a compound of significant interest in medicinal chemistry and drug development. Colchicine, a natural alkaloid extracted from plants like Colchicum autumnale, exhibits potent anti-inflammatory and antimitotic properties. Its derivatives are being explored to enhance therapeutic efficacy and reduce toxicity. The selective demethylation of colchicine at the C-3 position of the A ring yields this compound, a molecule with potential applications in anticancer and anti-inflammatory research.
While biotransformation using microorganisms has proven to be a highly efficient and regioselective method for the synthesis of this compound, this document outlines a proposed chemical synthesis protocol. Chemical demethylation of the poly-methoxylated colchicine scaffold presents a significant challenge in achieving regioselectivity, often resulting in a mixture of demethylated isomers. The following protocol is a proposed method based on the use of a potent Lewis acid, boron tribromide (BBr₃), a common reagent for the cleavage of aryl methyl ethers. This protocol is intended for researchers and scientists in drug development and requires optimization for achieving the desired product with acceptable yield and purity.
Data Presentation
The following table summarizes the key quantitative parameters for the proposed chemical synthesis of this compound. It is important to note that these values are based on general procedures for similar demethylation reactions and would require empirical optimization.
| Parameter | Value/Range | Notes |
| Starting Material | Colchicine | Purity ≥ 98% |
| Reagent | Boron Tribromide (BBr₃) | 1.0 M solution in DCM |
| Stoichiometry (BBr₃) | 1.0 - 1.5 equivalents | To be optimized for selectivity |
| Solvent | Anhydrous Dichloromethane (DCM) | |
| Reaction Temperature | -78 °C to 0 °C | Gradual warming may be required |
| Reaction Time | 2 - 6 hours | Monitor by TLC or HPLC |
| Work-up | Methanol quench, aqueous extraction | |
| Purification Method | Column Chromatography (Silica Gel) | Gradient elution |
| Expected Yield | 10 - 30% | Highly variable, optimization is key |
| Purity (post-purification) | > 95% | Assessed by HPLC |
| Molecular Formula | C₂₁H₂₃NO₆ | |
| Molecular Weight | 385.41 g/mol |
Experimental Protocol
This protocol describes a proposed method for the chemical synthesis of this compound from colchicine using boron tribromide.
Materials and Reagents:
-
Colchicine (≥98% purity)
-
Boron tribromide (BBr₃), 1.0 M solution in Dichloromethane (DCM)
-
Anhydrous Dichloromethane (DCM)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate, Hexanes, Methanol)
-
Standard laboratory glassware (flame-dried)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
Reaction Setup:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve colchicine (1.0 g, 2.5 mmol) in anhydrous DCM (50 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Demethylation Reaction:
-
Slowly add the 1.0 M solution of BBr₃ in DCM (2.5 - 3.75 mL, 2.5 - 3.75 mmol, 1.0 - 1.5 eq.) dropwise to the stirred colchicine solution over 30 minutes.
-
Maintain the temperature at -78 °C during the addition.
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for 2 hours.
-
Gradually allow the reaction to warm to 0 °C over 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of the starting material and the formation of the product.
-
-
Reaction Quenching and Work-up:
-
Once the reaction is deemed complete, cool the mixture back to -78 °C.
-
Carefully quench the reaction by the slow, dropwise addition of methanol (10 mL).
-
Remove the cooling bath and allow the mixture to warm to room temperature.
-
Wash the organic mixture with saturated aqueous NaHCO₃ solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Use a suitable solvent system, for example, a gradient of methanol in a mixture of ethyl acetate and hexanes, to separate the desired this compound from the starting material and other demethylated isomers.
-
Collect the fractions containing the product (as identified by TLC).
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield purified this compound as a solid.
-
-
Characterization:
-
Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and HPLC. The expected ¹H-NMR (300 MHz, DMSO-d₆) chemical shifts (δ) in ppm are: 1.83 (s, 3H), 1.96-2.18 (m, 4H), 2.39 (m, 3H), 3.51 (s, 3H), 3.78 (s, 3H), 4.29-4.38 (m, 1H), 6.52 (s, 1H), 7.00 (s, 1H), 7.13 (d, 1H), 7.24 (d, 1H), 8.58 (d, NH).[1]
-
Mandatory Visualizations
Caption: Workflow for the chemical synthesis of this compound.
Caption: Signaling pathway of colchicine and its derivatives.
References
Microbial Transformation for the Production of 3-Demethylcolchicine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the microbial transformation of colchicine into its pharmacologically significant derivative, 3-demethylcolchicine (3-DMC). 3-DMC is a key intermediate in the synthesis of other therapeutic agents and possesses potent anti-cancer properties. The biotransformation process leverages the regioselective 3-O-demethylation capabilities of various microorganisms, offering a more specific and potentially cost-effective alternative to chemical synthesis methods. This guide outlines the use of Bacillus species, particularly Bacillus megaterium and Bacillus endophyticus, for this conversion. Detailed methodologies for microbial culture, biotransformation, product extraction, and purification are provided, supported by quantitative data and process visualizations to aid in research and development.
Introduction
Colchicine, a tricyclic alkaloid extracted from plants like Colchicum autumnale and Gloriosa superba, is a well-established therapeutic for gout and Familial Mediterranean Fever.[1] Its metabolism in humans primarily occurs in the liver via the cytochrome P450 enzyme CYP3A4, leading to the formation of demethylated metabolites, including 2-demethylcolchicine (2-DMC) and this compound (3-DMC).[2][3][4] The 3-demethylated form is of particular interest due to its role as a precursor for semi-synthetic derivatives with applications in cancer therapy.
Chemical demethylation of colchicine often results in a mixture of mono-, di-, and tri-demethylated products, making the isolation of pure 3-DMC challenging and expensive, with yields often limited to 40-50%.[2] Microbial transformation presents a promising alternative, offering high regioselectivity for the C-3 position of the tropolone ring. Several bacterial strains, especially within the Bacillus genus, have demonstrated the ability to efficiently catalyze this specific demethylation. This process is mediated by a cytochrome P450 monooxygenase, P450 BM-3 (the product of the CYP102A1 gene) in Bacillus megaterium, which shares similarities with the human CYP3A4 enzyme.
These application notes provide a comprehensive guide to utilizing microbial systems for the production of 3-DMC, covering strain selection and improvement, culture conditions, biotransformation protocols, and downstream processing.
Data Presentation
The following tables summarize the quantitative data from various studies on the microbial transformation of colchicine to this compound.
Table 1: Microbial Strains and their Efficiency in this compound (3-DMC) Production
| Microorganism | Strain | Key Enzyme System | Substrate Concentration | Conversion Yield (%) | Reference |
| Bacillus megaterium | Wild Type (ACBT03) | P450 BM-3 (CYP102A1) | 0.1 g/L Colchicine | 20-25 | |
| Bacillus megaterium | Mutant (ACBT03-M3) | P450 BM-3 (CYP102A1) | 7 g/L Colchicine | ~55 | |
| Bacillus endophyticus | PC (native strain) | P450-BM3 | 5 g/L Colchicine | ~71.97 | |
| Bacillus aryabhattai | MTCC 5875 | Not specified | 0.05 - 3.0 g/L | High (intermediate) | |
| Bacillus subtilis | Not specified | Not specified | Not specified | >94% (for subsequent glycosylation) |
Table 2: Optimized Parameters for Biotransformation and Extraction
| Parameter | Organism | Optimal Value | Process | Reference |
| pH | Bacillus megaterium | 7.0 | Biotransformation | |
| Temperature | Bacillus megaterium | 28 °C | Biotransformation | |
| Carbon Source | Bacillus megaterium | Glucose:Glycerol (2:1) | Biotransformation | |
| Nitrogen Source | Bacillus megaterium | Yeast Extract:Peptone (1:3) | Biotransformation | |
| Dissolved Oxygen | Bacillus megaterium | 2.5 vvm | Scale-up Fermentation | |
| Impeller Tip Velocity | Bacillus megaterium | 4710 cm/min | Scale-up Fermentation | |
| Extraction Solvent | Not specified | Chloroform | Extraction | |
| Extraction Temperature | Bacillus megaterium | 50 °C | Extraction | |
| Extraction pH | Bacillus megaterium | 10.0 | Extraction | |
| Extraction Time | Bacillus megaterium | 120 min | Extraction |
Experimental Workflow and Signaling Pathway
Caption: Experimental workflow for 3-DMC production.
Caption: Microbial demethylation of colchicine.
Experimental Protocols
Protocol 1: Strain Improvement of Bacillus megaterium by Enrichment Culture
This protocol is designed to increase the tolerance and demethylation potential of a wild-type Bacillus megaterium strain.
Materials:
-
Wild-type Bacillus megaterium (e.g., ACBT03)
-
Nutrient Broth (Peptone 5 g/L, Beef Extract 3 g/L, NaCl 5 g/L, pH 7.0)
-
Colchicine stock solution (sterile-filtered)
-
Shaker incubator
Procedure:
-
Prepare a seed culture by inoculating 50 mL of Nutrient Broth with a single colony of B. megaterium and incubating at 28-30°C with shaking at 150-200 rpm for 24 hours.
-
Inoculate 100 mL of fresh Nutrient Broth with 1% (v/v) of the seed culture.
-
Add colchicine to a final concentration of 0.1 g/L.
-
Incubate at 28°C with shaking for 24-48 hours.
-
Transfer 1% of this culture to a fresh 100 mL of Nutrient Broth containing a slightly higher concentration of colchicine (e.g., 0.2 g/L).
-
Repeat this sub-culturing for 8-10 generations, gradually increasing the colchicine concentration. This process selects for mutants with higher tolerance and biotransformation capability.
-
After the final generation, plate the culture on Nutrient Agar to isolate single colonies of the improved strain (e.g., B. megaterium ACBT03-M3).
Protocol 2: Production of this compound using Bacillus megaterium
This protocol outlines the biotransformation of colchicine in a shake-flask culture.
Materials:
-
Improved strain of Bacillus megaterium
-
Production Medium: Glucose (e.g., 10 g/L), Glycerol (e.g., 5 g/L), Yeast Extract (e.g., 5 g/L), Peptone (e.g., 15 g/L). Adjust pH to 7.0.
-
Colchicine
-
Shaker incubator
Procedure:
-
Prepare a seed culture of the improved B. megaterium strain as described in Protocol 1, Step 1.
-
Inoculate 100 mL of the production medium in a 500 mL flask with 5% (v/v) of the seed culture.
-
Incubate at 28°C with shaking at 200 rpm for 24 hours or until the culture reaches the late logarithmic growth phase.
-
Add colchicine to the culture to a final concentration of up to 7 g/L. The addition can be done in a single dose or fed-batch to minimize toxicity.
-
Continue the incubation at 28°C with shaking for 48-72 hours.
-
Monitor the biotransformation by taking samples periodically and analyzing for the presence of 3-DMC and disappearance of colchicine using TLC or HPLC.
Protocol 3: Production of this compound using Bacillus endophyticus
This protocol is based on the findings for the native strain B. endophyticus PC.
Materials:
-
Bacillus endophyticus PC strain
-
Optimized culture medium (specific composition to be determined based on carbon and nitrogen source optimization for the specific strain)
-
Colchicine
-
Shaker incubator
Procedure:
-
Prepare a seed culture of B. endophyticus in a suitable medium and incubate overnight at 28-30°C with shaking.
-
Inoculate 150 mL of production medium in a flask with the seed culture.
-
Incubate overnight at 28°C at 300 rpm.
-
Transfer 5 mL of this culture into 50 mL of the same medium.
-
Add colchicine to a final concentration of 5 g/L.
-
Incubate for up to 8 days under the same conditions.
-
Maximum production of 3-DMC is typically observed in the idiophase (stationary phase) of growth. Monitor the production accordingly.
Protocol 4: Extraction and Preliminary Purification of this compound
This protocol describes the recovery of 3-DMC from the fermentation broth.
Materials:
-
Fermentation broth containing 3-DMC
-
Centrifuge
-
Sodium hydroxide (NaOH) or Hydrochloric acid (HCl) for pH adjustment
-
Chloroform
-
Separatory funnel
-
Rotary evaporator
-
Methanol or Ethanol
Procedure:
-
Harvest the fermentation broth and centrifuge at 8,000-10,000 x g for 15 minutes to pellet the bacterial cells.
-
Collect the supernatant, which contains the secreted 3-DMC.
-
Adjust the pH of the supernatant to 10.0 using NaOH.
-
Transfer the supernatant to a separatory funnel and add an equal volume of chloroform.
-
Shake vigorously for 10-15 minutes. This extraction can be optimized by performing it at 50°C for 120 minutes.
-
Allow the layers to separate and collect the lower organic (chloroform) layer.
-
Repeat the extraction of the aqueous layer with fresh chloroform to maximize recovery.
-
Combine the organic extracts and evaporate the chloroform under reduced pressure using a rotary evaporator to obtain the crude 3-DMC extract.
-
For further purification, the crude residue can be dissolved in a minimal amount of hot ethanol and allowed to crystallize at 4-8°C.
Protocol 5: Analytical Monitoring of Biotransformation
This protocol provides methods for tracking the conversion of colchicine to 3-DMC.
A. Thin-Layer Chromatography (TLC)
-
Stationary Phase: Silica gel plates (e.g., Silica gel 60 F254)
-
Mobile Phase: Acetone:Ethyl acetate:Water (5:4:1, v/v/v)
-
Procedure: Spot samples of the fermentation broth extract alongside colchicine and 3-DMC standards. Develop the plate and visualize under UV light (254 nm). The Rf values will differentiate between the substrate and the product.
B. High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column (e.g., 25 cm x 4.6 mm, 5 µm)
-
Mobile Phase: Phosphate buffer (pH 6.0):Methanol (30:70, v/v)
-
Flow Rate: 1.2 mL/min
-
Detection: UV at 255 nm
-
Procedure: Inject filtered samples of the fermentation broth (diluted if necessary) and quantify the amounts of colchicine and 3-DMC by comparing peak areas with those of known standards.
Conclusion
The microbial transformation of colchicine to this compound using Bacillus species offers a highly specific and efficient production method. By optimizing culture conditions, employing strain improvement techniques, and refining downstream processing, researchers can achieve significant yields of this valuable pharmaceutical intermediate. The protocols and data presented in this document serve as a foundational guide for developing robust and scalable biotransformation processes for 3-DMC production. Further research, including the use of immobilized cells or recombinant E. coli expressing the P450 BM-3 enzyme, may lead to even greater process efficiencies and economic viability.
References
- 1. EP3086794B1 - Process for the conversion of colchicinoids to their 3-glycosylated derivatives via their respective 3-demethyl analogues - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of Cultural Conditions for Bacillus megaterium Cultured in Agaricus bisporus Industrial Wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Colchicine biotransformation by human liver microsomes. Identification of CYP3A4 as the major isoform responsible for colchicine demethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Demethylcolchicine in In Vitro Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Demethylcolchicine (3-DMC), also known as 3-O-demethylcolchicine, is a natural analogue of colchicine, a well-established mitotic inhibitor. Like its parent compound, 3-DMC exhibits potent antiproliferative activity against a variety of cancer cell lines. Its mechanism of action is primarily attributed to its ability to interact with tubulin, leading to the disruption of microtubule dynamics. This interference with the cellular cytoskeleton culminates in cell cycle arrest at the G2/M phase and the subsequent induction of apoptosis (programmed cell death). These characteristics make 3-DMC a compound of significant interest in cancer research and drug development.
These application notes provide a comprehensive overview of the use of this compound in in vitro cancer cell line studies, including its mechanism of action, quantitative data on its efficacy, and detailed experimental protocols.
Mechanism of Action
The anticancer effects of this compound stem from its interaction with the tubulin protein. By binding to the colchicine-binding site on β-tubulin, 3-DMC inhibits the polymerization of tubulin dimers into microtubules.[1] Microtubules are crucial components of the mitotic spindle, which is essential for the proper segregation of chromosomes during cell division.
The disruption of microtubule formation and function by 3-DMC leads to a cascade of cellular events:
-
Inhibition of Tubulin Polymerization: 3-DMC prevents the assembly of microtubules, leading to their depolymerization.[1]
-
Cell Cycle Arrest: The failure to form a functional mitotic spindle activates the spindle assembly checkpoint, causing the cell to arrest in the G2/M phase of the cell cycle.[2][3]
-
Induction of Apoptosis: Prolonged arrest at the G2/M phase triggers the intrinsic pathway of apoptosis. This involves the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to the release of cytochrome c from the mitochondria and the activation of a caspase cascade, ultimately resulting in cell death.[4]
Data Presentation
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound and related compounds in various human cancer cell lines. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions such as incubation time and assay method.
| Cell Line | Cancer Type | Compound | IC50 (µM) | Citation |
| A549 | Lung Carcinoma | Colchicine Derivative (3g) | 10.35 ± 0.56 | |
| MCF-7 | Breast Adenocarcinoma | Colchicine Derivative (3g) | 15.69 ± 0.39 | |
| L1210 | Murine Leukemia | 3-demethylthiocolchicine derivatives | Various | |
| A375 | Melanoma | Colchicine Derivative (3g) | 10.35 ± 0.56 | |
| HT-29 | Colon Adenocarcinoma | Colchicine | Dose-dependent reduction in viability | |
| NCI-N87 | Gastric Cancer | Colchicine | Dose-dependent inhibition |
Note: Specific IC50 values for this compound across a wide range of cancer cell lines are not extensively consolidated in the currently available literature. The data for colchicine and its other derivatives are provided for comparative purposes.
Experimental Protocols
Cell Viability and Cytotoxicity Assay (Sulforhodamine B - SRB Assay)
This assay is a colorimetric method used to determine cell number and assess cytotoxicity based on the measurement of total cellular protein.
Materials:
-
Cancer cell lines of interest
-
This compound (3-DMC)
-
Complete cell culture medium
-
96-well microtiter plates
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of 3-DMC in culture medium. Replace the existing medium with 100 µL of the medium containing different concentrations of 3-DMC. Include a vehicle control (medium with the same concentration of the solvent used to dissolve 3-DMC).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C to fix the cells.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol describes the use of propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell lines treated with 3-DMC
-
Phosphate-buffered saline (PBS)
-
Ethanol, 70% (ice-cold)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the desired concentrations of 3-DMC for a specified time (e.g., 24 hours). Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.
-
Washing: Wash the fixed cells twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in 100 µL of RNase A solution and incubate at 37°C for 30 minutes.
-
PI Staining: Add 400 µL of PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.
-
Data Analysis: Generate DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Analysis by Western Blot
This protocol outlines the detection of key apoptosis-related proteins by Western blot to confirm the induction of apoptosis by 3-DMC.
Materials:
-
Cancer cell lines treated with 3-DMC
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against apoptosis markers (e.g., Cleaved Caspase-3, Cleaved PARP, Bax, Bcl-2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction: Treat cells with 3-DMC, harvest, and lyse them in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative expression levels of the apoptotic proteins.
Mandatory Visualization
Caption: Experimental workflow for evaluating 3-DMC in cancer cell lines.
Caption: Proposed signaling pathway for 3-DMC-induced apoptosis.
References
- 1. Design, synthesis and antiproliferative activity of novel colchicine derivatives: selective inhibition of melanoma cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uclahealth.org [uclahealth.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Biological Evaluation of Novel Triple-Modified Colchicine Derivatives as Potent Tubulin-Targeting Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Demethylcolchicine MTT Assay in Cytotoxicity Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Demethylcolchicine, a derivative of colchicine, is a potent antimitotic agent that, like its parent compound, exhibits significant anticancer properties. Its primary mechanism of action involves the inhibition of tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity. This assay provides a quantitative measure of the metabolic activity of cells, which serves as an indicator of cell health. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells, allowing for the determination of the cytotoxic effects of compounds like this compound. These application notes provide a detailed protocol for utilizing the MTT assay to screen the cytotoxicity of this compound against various cancer cell lines.
Data Presentation
The following table summarizes the in vitro antiproliferative activity (IC50) of colchicine and its derivatives, including demethylated analogs, against various human cancer cell lines. The IC50 value represents the concentration of a compound that is required for 50% inhibition of cell growth. Lower IC50 values are indicative of higher cytotoxic potency.
| Compound | A549 (Lung) | MCF-7 (Breast) | LoVo (Colon) | LoVo/DX (Doxorubicin-resistant Colon) | BALB/3T3 (Normal Fibroblasts) | Reference |
| 10-demethylcolchicine (Colchiceine) | >10 µM | >10 µM | >10 µM | >10 µM | >10 µM | [1] |
| 1-demethylthiocolchicine | 0.89 ± 0.05 µM | 0.51 ± 0.03 µM | 0.45 ± 0.02 µM | 0.62 ± 0.04 µM | 1.25 ± 0.08 µM | [1] |
| Colchicine | 0.015 ± 0.001 µM | 0.011 ± 0.001 µM | 0.009 ± 0.001 µM | 0.023 ± 0.002 µM | 0.028 ± 0.002 µM | [1] |
Note: Specific IC50 values for this compound were not consistently available across a wide range of cell lines in the reviewed literature. The table provides data on closely related demethylated colchicine analogs to offer a comparative context for its expected potency.
Experimental Protocols
MTT Assay Protocol for Cytotoxicity Screening of this compound
This protocol outlines the steps for determining the cytotoxic effects of this compound on adherent cancer cell lines using the MTT assay.
Materials:
-
This compound
-
Human cancer cell lines (e.g., A549, MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader (capable of measuring absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a negative control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of DMSO or a suitable solubilization solution to each well to dissolve the purple formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell viability, from the dose-response curve using non-linear regression analysis.
-
Visualizations
Caption: Experimental workflow for the MTT cytotoxicity assay.
Caption: Signaling pathway of this compound-induced cytotoxicity.
References
Application Notes and Protocols: Induction of Apoptosis in MCF-7 Cells by 3-Demethylcolchicine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Demethylcolchicine, a derivative of colchicine, is a microtubule-targeting agent that holds potential as an anticancer compound. Like its parent molecule, it is expected to disrupt microtubule polymerization, leading to mitotic arrest and subsequent induction of apoptosis in cancer cells. These application notes provide a comprehensive guide for studying the apoptotic effects of this compound in the MCF-7 human breast cancer cell line.
Disclaimer: Specific quantitative data for this compound's effects on MCF-7 cells is limited in publicly available literature. The quantitative data and signaling pathways presented herein are based on studies of the closely related parent compound, colchicine. Researchers should use this information as a guideline and perform their own dose-response and time-course experiments to determine the optimal concentrations and incubation times for this compound.
Experimental Principles
The induction of apoptosis by this compound in MCF-7 cells can be assessed through a series of established assays that measure key events in the apoptotic cascade. These include the externalization of phosphatidylserine (Annexin V-FITC/PI assay), activation of caspases (caspase activity assay), and changes in the expression of key regulatory proteins (Western blotting for Bcl-2 family proteins).
Quantitative Data Summary
The following tables summarize representative quantitative data for the effects of colchicine on MCF-7 cells. These values can serve as a starting point for designing experiments with this compound.
Table 1: Cytotoxicity of Colchicine in MCF-7 Cells (MTT Assay)
| Treatment Time | IC50 (µg/mL) |
| 24 hours | > 40 |
| 48 hours | ~20 |
| 72 hours | ~10 |
Table 2: Apoptosis Induction by Colchicine in MCF-7 Cells (Annexin V-FITC/PI Assay) [1][2]
| Concentration (µg/mL) | Treatment Time | Total Apoptosis Rate (%) |
| 10 | 72 hours | Increased vs. Control |
| 20 | 72 hours | Increased vs. Control |
| 40 | 72 hours | 65.9%[1][2] |
Table 3: Effect of Colchicine on Cell Cycle Distribution in MCF-7 Cells [2]
| Concentration (µg/mL) | Treatment Time | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Control | 72 hours | High | Low | Low |
| Low | 72 hours | Decreased | Unchanged | Increased |
| Medium | 72 hours | Decreased | Unchanged | Increased |
| High | 72 hours | Decreased | Unchanged | Increased |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: MCF-7 (human breast adenocarcinoma)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
Treatment Protocol:
-
Seed MCF-7 cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or culture flasks) and allow them to adhere overnight.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in a complete culture medium to achieve the desired final concentrations.
-
Replace the culture medium in the wells with the medium containing this compound or vehicle control (medium with the same concentration of DMSO).
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
-
Annexin V-FITC/PI Apoptosis Assay
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
-
-
Protocol:
-
After treatment, harvest the cells by trypsinization and collect the culture medium (to include floating apoptotic cells).
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Caspase-Glo® 3/7 Assay
This assay measures the activity of caspase-3 and -7, key executioner caspases in apoptosis.
-
Materials:
-
Caspase-Glo® 3/7 Assay System
-
White-walled 96-well plates
-
Luminometer
-
-
Protocol:
-
Seed MCF-7 cells in a white-walled 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for the desired time.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gently shaking the plate for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the luminescence of each well using a luminometer.
-
Western Blot Analysis of Bcl-2 and Bax
This technique is used to detect changes in the protein levels of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax.
-
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
-
-
Protocol:
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Use β-actin as a loading control to normalize the protein expression levels.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for apoptosis induction assay.
Proposed Signaling Pathway for this compound-Induced Apoptosis
Caption: Proposed signaling pathway for apoptosis.
References
Application Notes and Protocols for 3-Demethylcolchicine in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Demethylcolchicine, an active metabolite of colchicine, is a potent antimitotic agent that disrupts microtubule polymerization by binding to tubulin.[1][2] This interference with cytoskeletal dynamics leads to cell cycle arrest at the G2/M phase and can trigger apoptosis, making it a valuable tool in cancer research and studies of cellular proliferation.[3] Proper preparation of a this compound stock solution is paramount for obtaining reproducible and reliable experimental results. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions for use in cell culture.
Physicochemical and Storage Data
A summary of the key quantitative data for this compound is provided below for easy reference.
| Property | Value |
| Molecular Formula | C₂₁H₂₃NO₆ |
| Molecular Weight | 385.4 g/mol |
| Appearance | White to light yellow crystalline powder |
| Solubility | Soluble in Ethanol and DMSO |
| Storage (Solid) | -20°C, protected from light |
| Storage (Stock Solution) | -20°C in aliquots, protected from light |
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO). The concentration can be adjusted as needed by modifying the initial mass of the compound.
Materials and Equipment:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes (amber or wrapped in aluminum foil)
-
Analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Calculate Required Mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Volume (mL) x 10 mM x 385.4 g/mol Example: For 1 mL of a 10 mM stock solution, 3.85 mg of this compound is required.
-
Weighing the Compound:
-
Safety Precaution: this compound is toxic and should be handled with care in a chemical fume hood.[1] Always wear appropriate PPE.
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Carefully weigh the calculated amount of powder using an analytical balance and transfer it to a sterile, light-protected microcentrifuge tube.
-
-
Dissolution:
-
Add the desired volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Securely cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. The solution should be clear. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, dispense the stock solution into smaller, single-use aliquots (e.g., 10-50 µL) in sterile, light-protected microcentrifuge tubes.
-
Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and the date of preparation.
-
Store the aliquots at -20°C for long-term stability. A stock solution in DMSO stored at -20°C is stable for several months.[4]
-
Preparation of Working Solutions:
-
For cell culture experiments, dilute the 10 mM stock solution to the desired final concentration in a pre-warmed complete cell culture medium.
-
It is crucial to maintain the final DMSO concentration in the cell culture medium at a low, non-toxic level, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity.
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects primarily by inhibiting tubulin polymerization. This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase. Prolonged mitotic arrest activates the intrinsic apoptotic pathway. This process is often mediated by the activation of stress-activated protein kinases such as p38 MAPK and JNK/SAPK, leading to the downstream activation of caspases and ultimately, programmed cell death.
Caption: Signaling pathway of this compound.
Experimental Workflow
The following diagram illustrates a general workflow for preparing and using a this compound stock solution in a typical cell-based assay.
Caption: Workflow for stock solution preparation and use.
References
- 1. Antitubulin effects of derivatives of 3-demethylthiocolchicine, methylthio ethers of natural colchicinoids, and thioketones derived from thiocolchicine. Comparison with colchicinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological effects of modified colchicines. Improved preparation of 2-demethylcolchicine, this compound, and (+)-colchicine and reassignment of the position of the double bond in dehydro-7-deacetamidocolchicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for 3-Demethylcolchicine in Tubulin Polymerization Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their ability to polymerize and depolymerize is crucial for a multitude of cellular processes, including cell division, intracellular transport, and the maintenance of cell structure. The disruption of microtubule dynamics is a key therapeutic strategy, particularly in oncology. 3-Demethylcolchicine (3-DMC) is an analog of colchicine, a well-known microtubule-destabilizing agent. Like its parent compound, 3-DMC exerts its biological effects by binding to the colchicine binding site on β-tubulin, thereby inhibiting tubulin polymerization. This document provides detailed application notes and protocols for the in vitro characterization of 3-DMC as a tubulin polymerization inhibitor.
Mechanism of Action
This compound binds to the colchicine binding site located at the interface between α- and β-tubulin subunits, primarily within the β-tubulin monomer.[1] This binding event induces a conformational change in the tubulin dimer, rendering it incapable of polymerizing into microtubules.[2] The incorporation of a 3-DMC-tubulin complex at the growing end of a microtubule can also lead to the destabilization and subsequent depolymerization of the microtubule. The net effect is a decrease in the cellular pool of polymerized microtubules, leading to mitotic arrest at the G2/M phase of the cell cycle and, ultimately, apoptosis.
Caption: Mechanism of this compound Action.
Quantitative Data: Comparative Analysis of Tubulin Polymerization Inhibitors
| Compound | IC50 for Tubulin Polymerization Inhibition (µM) | Notes |
| This compound | Data not readily available | Activity is expected to be comparable to or slightly different from colchicine. |
| Colchicine | 2.68 - 8.1 | A well-characterized inhibitor of tubulin polymerization.[1][3] |
| Combretastatin A-4 | ~1.84 - 2.12 | A potent inhibitor of tubulin polymerization that binds to the colchicine site.[4] |
| Nocodazole | ~2.292 | A synthetic tubulin polymerization inhibitor. |
| Podophyllotoxin | ~0.5 (Kd) | A natural product that binds to the colchicine site. |
Experimental Protocols
In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This assay measures the increase in light scattering as tubulin dimers polymerize into microtubules.
Materials:
-
Purified tubulin (e.g., from bovine brain, >99% pure)
-
G-PEM Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 10% glycerol)
-
GTP solution (100 mM)
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Positive control (e.g., Colchicine or Nocodazole)
-
96-well, half-area, clear bottom plates
-
Temperature-controlled spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Preparation of Reagents:
-
Thaw purified tubulin on ice.
-
Prepare a working solution of GTP (10 mM) in G-PEM buffer.
-
Prepare serial dilutions of 3-DMC and control compounds in G-PEM buffer. The final DMSO concentration should not exceed 1%.
-
-
Assay Setup (on ice):
-
In a 96-well plate on ice, add the test compounds or vehicle control.
-
Add tubulin to each well to a final concentration of 3-4 mg/mL (approximately 30-40 µM).
-
Initiate the polymerization by adding GTP to a final concentration of 1 mM.
-
-
Measurement:
-
Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every 30 seconds for 60-90 minutes.
-
-
Data Analysis:
-
Plot the absorbance at 340 nm versus time for each concentration of 3-DMC.
-
Determine the maximum rate of polymerization (Vmax) from the steepest slope of the polymerization curve.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the 3-DMC concentration and fit the data to a dose-response curve to determine the IC50 value.
-
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay utilizes a fluorescent reporter that preferentially binds to polymerized microtubules.
Materials:
-
Fluorescence-based tubulin polymerization assay kit (containing tubulin, buffers, GTP, and a fluorescent reporter like DAPI)
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Positive control (e.g., Colchicine)
-
96-well, black, clear bottom plates
-
Fluorescence plate reader with temperature control
Procedure:
-
Reagent Preparation:
-
Prepare reagents according to the kit manufacturer's instructions.
-
Prepare serial dilutions of 3-DMC and control compounds in the provided assay buffer.
-
-
Assay Setup (on ice):
-
In a 96-well plate on ice, add the test compounds or vehicle control.
-
Add the tubulin/reporter mixture to each well.
-
Initiate polymerization by adding GTP.
-
-
Measurement:
-
Transfer the plate to a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 450 nm for DAPI) every 30-60 seconds for 60-90 minutes.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time.
-
Determine the IC50 value as described in the turbidity-based assay protocol.
-
Caption: Experimental Workflow for In Vitro Tubulin Polymerization Assay.
Conclusion
This compound is a valuable tool for studying microtubule dynamics and for the development of novel anti-cancer therapeutics. The protocols outlined in this document provide a robust framework for the in vitro characterization of its inhibitory effects on tubulin polymerization. Careful experimental design, including the use of appropriate controls and a range of compound concentrations, is essential for obtaining reliable and reproducible data. While a specific IC50 value for this compound is not widely reported, comparative studies with colchicine and other known inhibitors will provide valuable insights into its potency and mechanism of action.
References
- 1. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro Microtubule Binding Assay and Dissociation Constant Estimation [bio-protocol.org]
Investigating the Vascular Disrupting Effects of 3-Demethylcolchicine Prodrugs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Demethylcolchicine (3-DMC), a derivative of colchicine, is a potent tubulin-binding agent that holds promise as a vascular disrupting agent (VDA) for cancer therapy. By targeting the established tumor vasculature, VDAs can induce rapid and selective shutdown of blood flow within the tumor, leading to extensive necrosis. However, the clinical application of colchicinoids has been hampered by their dose-limiting toxicity. The development of prodrugs of 3-DMC is a strategic approach to improve its therapeutic index by enhancing tumor-specific delivery and reducing systemic toxicity.
These application notes provide a comprehensive overview of the methodologies used to investigate the vascular disrupting effects of 3-DMC prodrugs, with a focus on a representative polymeric colchicinoid prodrug. The protocols and data presented herein are intended to guide researchers in the preclinical evaluation of this promising class of anticancer agents.
Mechanism of Action: Tubulin Polymerization Inhibition
The primary mechanism of action for 3-DMC and its prodrugs is the inhibition of tubulin polymerization. The active compound binds to the colchicine-binding site on β-tubulin, preventing the formation of microtubules. This disruption of the microtubule cytoskeleton in endothelial cells leads to cell rounding, increased vascular permeability, and ultimately, vascular shutdown.
Data Presentation
In Vitro Cytotoxicity of a Polymeric Colchicinoid Prodrug
The cytotoxic effects of a representative polymeric colchicinoid prodrug were evaluated against Human Umbilical Vein Endothelial Cells (HUVECs) and compared to the parent compound, colchicine. The data is summarized in Table 1.
| Compound | Incubation Time | IC50 (µM) |
| Colchicine | 24 hours | ≥ 0.025 |
| 48 hours | ≥ 0.025 | |
| Polymeric Colchicinoid Prodrug | 24 hours | ≥ 0.125 |
| 48 hours | ≥ 0.125 |
Table 1: In Vitro Cytotoxicity of a Polymeric Colchicinoid Prodrug against HUVECs.[1]
In Vivo Vascular Disruption and Tumor Necrosis
The in vivo efficacy of the polymeric colchicinoid prodrug was assessed in a B16F10 melanoma tumor model in mice. The extent of tumor necrosis was evaluated after intravenous administration.
| Treatment | Dose (mg/kg) | Time Point | Observation |
| Phosphate Buffered Saline | - | 4 and 24 hours | No necrosis above background. |
| Colchicine | 1 | 4 and 24 hours | No significant tumor necrosis.[1][2] |
| Polymeric Colchicinoid Prodrug | 1 | 4 hours | Areas of congested blood vessels and necrotic cells observed.[1][2] |
| 5 | 4 hours | Areas of congested blood vessels and necrotic cells observed. | |
| 1 | 24 hours | Considerable tumor necrosis. | |
| 5 | 24 hours | Considerable tumor necrosis. |
Table 2: In Vivo Vascular Disrupting Activity of a Polymeric Colchicinoid Prodrug.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (XTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of 3-DMC prodrugs on endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
3-DMC prodrug and parent compound
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) labeling reagent
-
Electron-coupling reagent (e.g., PMS - N-methyl dibenzopyrazine methyl sulfate)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed HUVECs in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the 3-DMC prodrug and the parent compound in the culture medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions. Include vehicle-only wells as a control.
-
Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).
-
Prepare the XTT labeling mixture according to the manufacturer's instructions by mixing the XTT labeling reagent and the electron-coupling reagent.
-
Add 50 µL of the XTT mixture to each well.
-
Incubate the plate for 4 hours at 37°C in a humidified CO2 incubator.
-
Measure the absorbance of the samples at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 values using appropriate software.
Protocol 2: In Vivo Tumor Model and Histological Analysis of Necrosis
Objective: To evaluate the vascular disrupting and tumor necrosis-inducing effects of 3-DMC prodrugs in a xenograft tumor model.
Materials:
-
Immunocompromised mice (e.g., C57BL/6 for B16F10 syngeneic model)
-
Tumor cells (e.g., B16F10 melanoma cells)
-
3-DMC prodrug and parent compound
-
Phosphate Buffered Saline (PBS)
-
Surgical tools for tumor excision
-
Formalin or other fixatives
-
Paraffin
-
Hematoxylin and Eosin (H&E) stain
-
Microscope
Procedure:
-
Inject tumor cells subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomly assign mice to treatment groups (vehicle control, parent compound, 3-DMC prodrug at different doses).
-
Administer the treatments intravenously.
-
At predetermined time points (e.g., 4, 24, 48 hours) post-injection, euthanize the mice.
-
Excise the tumors and fix them in 10% neutral buffered formalin.
-
Process the fixed tumors, embed them in paraffin, and section them (e.g., 5 µm thickness).
-
Stain the tumor sections with H&E.
-
Examine the stained sections under a microscope to assess the extent of tumor necrosis. The necrotic areas are typically characterized by a loss of cellular detail and an eosinophilic appearance.
-
Quantify the percentage of necrotic area relative to the total tumor area using image analysis software.
Visualizations
Caption: Mechanism of action of 3-DMC prodrugs leading to tumor necrosis.
Caption: Workflow for preclinical evaluation of 3-DMC prodrugs.
Caption: Rationale for the development of 3-DMC prodrugs.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Demethylcolchicine
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the chemical synthesis of 3-Demethylcolchicine.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the chemical synthesis of this compound?
A1: The main challenges in synthesizing this compound include:
-
Regioselectivity: Colchicine has multiple methoxy groups, and achieving selective demethylation at the C-3 position without affecting other positions (C-1, C-2, and C-10) is a significant hurdle.[1][2] Non-selective demethylation leads to a mixture of isomers, which are often difficult to separate.[1][3]
-
Reaction Optimization: Finding the optimal balance of reagents, temperature, and reaction time to maximize the yield of the desired product while minimizing side reactions and degradation is crucial.[2]
-
Product Purification: The structural similarity and polarity of the various demethylated isomers make the purification of this compound a complex task, often requiring advanced chromatographic techniques.
-
Low Yields: Chemical synthesis routes can sometimes result in low overall yields of the final product.
Q2: What are the common side products encountered during the synthesis of this compound?
A2: The most common side products are other mono-demethylated isomers of colchicine, such as 1-demethylcolchicine and 2-demethylcolchicine. Under harsher reaction conditions, di- or tri-demethylated products can also be formed. Incomplete reactions will result in the presence of the starting material, colchicine.
Q3: How can I monitor the progress of the demethylation reaction?
A3: The progress of the reaction can be effectively monitored using analytical techniques such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). By comparing the reaction mixture to a standard of the starting material (colchicine), the formation of new, more polar spots or peaks corresponding to the demethylated products can be observed.
Q4: What purification methods are most effective for isolating this compound?
A4: A combination of chromatographic techniques is typically the most effective approach for purifying this compound.
-
Column Chromatography: This is a standard method for the initial purification to separate the target compound from less polar impurities and some of the other isomers.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Due to the similar polarities of the demethylated isomers, prep-HPLC is often necessary to achieve high purity.
-
Recrystallization: This technique can be used to further enhance the purity of the final product, provided a suitable solvent system is identified.
Q5: Are there alternative methods to chemical synthesis for producing this compound?
A5: Yes, biotransformation using specific microorganisms has emerged as a highly selective method. Strains of Bacillus, such as Bacillus aryabhattai, can selectively demethylate colchicine at the C-3 position to produce this compound as an intermediate. This biological approach can offer very high regioselectivity and high conversion rates.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the chemical synthesis of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Material | 1. Inactive or insufficient demethylating agent.2. Presence of moisture in the reaction.3. Suboptimal reaction temperature or time. | 1. Use a fresh, anhydrous demethylating agent and consider optimizing its stoichiometry.2. Ensure all glassware is oven-dried and reagents are anhydrous. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).3. Gradually increase the reaction temperature or prolong the reaction time while monitoring the reaction progress by TLC or HPLC to avoid product degradation. |
| Low Yield of this compound | 1. Formation of multiple demethylated isomers due to lack of regioselectivity.2. Degradation of the product under the reaction or workup conditions.3. Incomplete reaction. | 1. Employ a more regioselective demethylating agent. An improved method for the preparation of this compound involves the use of 85% phosphoric acid.2. Perform the reaction at the lowest effective temperature. Ensure that the workup procedure is carried out promptly and at a low temperature.3. Monitor the reaction to ensure it goes to completion. |
| Mixture of Isomeric Products (Poor Regioselectivity) | 1. The chosen demethylating agent is not selective for the C-3 position.2. Reaction conditions are too harsh (e.g., high temperature, prolonged reaction time). | 1. Switch to a more selective method. The use of 85% phosphoric acid is reported to be an improved method for 3-demethylation.2. Optimize the reaction conditions by lowering the temperature and reducing the reaction time. |
| Difficult Purification by Column Chromatography | 1. The polarity of this compound is very similar to other demethylated isomers.2. Tailing of the phenolic hydroxyl group on silica gel. | 1. Utilize a high-resolution stationary phase and a carefully optimized solvent system for elution. Gradient elution may be necessary.2. Consider using preparative HPLC for separation.3. Add a small amount of a modifying agent (e.g., acetic acid) to the eluent to suppress tailing. |
| Product Fails to Crystallize | 1. Presence of impurities.2. Residual solvent.3. Inappropriate solvent choice for recrystallization. | 1. Further purify the product using preparative HPLC.2. Ensure all solvent is removed under high vacuum.3. Attempt recrystallization from a different solvent or a mixture of solvents. Seeding with a pure crystal of the product may induce crystallization. |
Experimental Protocols
1. Chemical Synthesis of this compound using Phosphoric Acid
An improved method for the preparation of this compound involves the use of 85% phosphoric acid. While the detailed protocol from the original literature is not fully available in the search results, a general procedure based on this information would be as follows. Caution: This is a generalized protocol and requires optimization.
-
Reaction Setup: In a round-bottom flask, dissolve colchicine in 85% phosphoric acid.
-
Reaction Conditions: Heat the reaction mixture at a controlled temperature. The optimal temperature and reaction time need to be determined experimentally by monitoring the reaction progress using TLC or HPLC.
-
Workup: After the reaction is complete, cool the mixture and carefully pour it into ice-water. Neutralize the solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until the product precipitates.
-
Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., chloroform or ethyl acetate).
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography followed by recrystallization or preparative HPLC to obtain pure this compound.
2. Purification by Column Chromatography
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase (Eluent): A gradient of methanol in dichloromethane or ethyl acetate in hexane is commonly used for separating colchicine derivatives. The optimal solvent system should be determined by TLC analysis.
-
Procedure:
-
Prepare a slurry of silica gel in the initial, less polar eluent and pack it into a column.
-
Dissolve the crude this compound in a minimal amount of the eluent and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed sample onto the top of the column.
-
Elute the column with the solvent system, gradually increasing the polarity.
-
Collect fractions and monitor them by TLC or HPLC to identify the fractions containing the pure product.
-
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound
| Method | Key Reagents/System | Yield/Conversion | Selectivity | Key Advantages | Key Disadvantages | Reference(s) |
| Chemical Synthesis | 85% Phosphoric Acid | Yield not specified, but described as an "improved method". | Good regioselectivity for the C-3 position is implied. | Potentially straightforward chemical procedure. | Requires optimization of reaction conditions; potential for side products. | |
| Biotransformation | Bacillus aryabhattai | 90-99% theoretical yield of the glycosylated product (this compound is the intermediate). | Highly regioselective for the C-3 position. | High selectivity, environmentally friendly conditions. | Requires fermentation technology and specific microbial strains. | |
| Biotransformation | Bacillus megaterium | 55-60% conversion of colchicine. | Highly regioselective for the C-3 position. | High selectivity. | Lower conversion rate compared to B. aryabhattai method. |
Visualizations
Caption: Workflow for the chemical synthesis and purification of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
Caption: Proposed mechanism of action signaling pathway for this compound.
References
Technical Support Center: Regioselective Demethylation of Colchicine
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the chemical modification of colchicine. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address the common challenges encountered during regioselective demethylation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the regioselective demethylation of colchicine?
A1: The main challenges are achieving high regioselectivity and purifying the desired product.[1] Colchicine has four methoxy groups at the C1, C2, C3, and C10 positions, and many demethylating agents lack the selectivity to target just one.[1][2] This often results in a mixture of mono-, di-, or even tri-demethylated isomers.[1] These isomers have very similar polarities, making their separation and purification by standard chromatography extremely difficult.[1]
Q2: Which methoxy groups on the colchicine scaffold are the most common targets for demethylation?
A2: The most frequently targeted positions are the C10-methoxy group on the tropolone C-ring and the C1-methoxy group on the A-ring. Demethylation at the C10 position yields colchiceine, a major metabolite of colchicine with significantly lower toxicity. The C1 position is a key target for creating novel analogs with potentially improved therapeutic profiles and reduced toxicity.
Q3: What are the recommended reagents for selective C10 vs. C1 demethylation?
A3: For selective C10-demethylation to yield colchiceine, a mixture of glacial acetic acid and hydrochloric acid is effective. For selective C1-demethylation, a two-step method is often employed, adapted from a procedure for thiocolchicine. This involves an initial reaction with acetyl chloride and a Lewis acid like tin(IV) chloride (SnCl₄), followed by hydrolysis with a mild base such as lithium hydroxide (LiOH). While potent, reagents like boron tribromide (BBr₃) often lead to a mixture of products due to a lack of regioselectivity.
Q4: How can I confirm that I have successfully synthesized the correct demethylated isomer?
A4: Confirmation requires spectroscopic analysis. Using ¹³C NMR, the disappearance of a specific methoxy signal (e.g., ~61 ppm for the C1-OCH₃ or ~56.5 ppm for the C10-OCH₃) is a key indicator. Mass spectrometry (MS) is crucial to confirm that the product has the correct molecular weight for a mono-demethylated derivative (C₂₁H₂₃NO₆, MW: 385.42 g/mol ).
Q5: What is the most effective purification strategy for separating demethylated isomers?
A5: Column chromatography using silica gel or neutral alumina is the standard method. However, due to the similar polarity of isomers, achieving good separation is challenging. Optimization of the mobile phase is critical. For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) may be necessary. In some cases, derivatizing the hydroxyl groups to alter polarity before separation, followed by a deprotection step, can be a viable strategy.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 1-demethyl-colchicine.
| Problem | Potential Causes | Recommended Solutions |
| Low to No Conversion of Starting Material | 1. Inactive Reagents: Moisture has deactivated the Lewis acid (e.g., SnCl₄) and/or acetyl chloride. 2. Insufficient Reaction Time/Temperature: The reaction is sluggish under the current conditions. | 1. Ensure all glassware is flame- or oven-dried. Use fresh, anhydrous solvents and reagents under a strict inert atmosphere (e.g., Argon or Nitrogen). 2. Monitor the reaction by TLC for a longer period (e.g., up to 72 hours). If conversion remains low, consider a gentle increase in temperature, but be aware this may reduce regioselectivity. |
| Low Yield of 1-Demethyl-Colchicine | 1. Poor Regioselectivity: The formation of multiple demethylated isomers (at C2, C3, C10) is a common issue. 2. Product Degradation: The desired product may be unstable under the reaction or workup conditions. | 1. Optimize the Lewis acid; consider alternatives like AlCl₃ or BCl₃ and start with lower molar equivalents. Maintain strict temperature control; running the reaction at a lower temperature for longer can improve selectivity. 2. Perform quenching and extraction steps promptly and at low temperatures to minimize product degradation. |
| Mixture of Isomeric Products (Poor Regioselectivity) | 1. Harsh Reaction Conditions: High temperatures or an excess of Lewis acid can promote demethylation at other positions. 2. Suboptimal Solvent: While dichloromethane (DCM) is common, other anhydrous, non-protic solvents might influence selectivity. | 1. Add the Lewis acid slowly at 0°C to control the initial reaction and maintain selectivity. 2. Consider screening other anhydrous solvents to optimize the reaction. |
| Difficult Purification by Column Chromatography | 1. Co-elution of Isomers: Mono-demethylated isomers have very similar polarities. 2. Tailing of Polar Compounds: The free phenolic hydroxyl group can interact strongly with silica gel, causing tailing. | 1. Utilize high-resolution preparative HPLC for challenging separations. 2. Optimize the column chromatography solvent system; a gradient elution may be necessary. Adding a small amount of acetic acid to the mobile phase can help suppress tailing. Consider alternative stationary phases like alumina. |
Data Presentation
Table 1: Summary of Reagents and Conditions for Regioselective Demethylation of Colchicine
| Target Position | Product | Reagents | Solvent | Temperature | Reaction Time | Reported Yield | Reference(s) |
| C10 | Colchiceine | Glacial Acetic Acid, Hydrochloric Acid | Acetic Acid/Water | 100 °C | 6 hours | Not specified | |
| C1 | 1-Demethyl-colchicine | Step 1: Acetyl chloride, Tin(IV) chloride (SnCl₄) Step 2: Lithium hydroxide (LiOH) | Step 1: Anhydrous Dichloromethane (DCM) Step 2: Methanol/Water | Step 1: 0 °C to Room Temp Step 2: Room Temp | Step 1: 48 hours Step 2: 1 hour | Variable, requires optimization. (40% for analogous thiocolchicine) | |
| Multiple | Mixture of Isomers | Boron tribromide (BBr₃) | Dichloromethane (DCM) | Varies | Varies | Often leads to a mixture |
Table 2: Key Analytical Data for Confirming Demethylation Products
| Product | Analytical Technique | Expected Observation | Reference(s) |
| Colchiceine (10-Demethyl) | ¹³C NMR | Disappearance of the C10-OCH₃ signal at approximately 56.5 ppm. | |
| Mass Spectrometry | Molecular ion peak corresponding to C₂₁H₂₃NO₆ (MW: 385.42 g/mol ). | ||
| 1-Demethyl-colchicine | ¹³C NMR | Absence of the C1-OCH₃ signal at approximately 61 ppm. | |
| Mass Spectrometry | Molecular ion peak corresponding to C₂₁H₂₃NO₆ (MW: 385.42 g/mol ). |
Experimental Protocols
Protocol 1: Regioselective C1-Demethylation of Colchicine
-
Caution: This reaction involves hazardous reagents and should be performed in a well-ventilated fume hood by trained personnel.
Step 1: Acetylation
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Argon), dissolve colchicine (1 equivalent) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
After stirring for 10 minutes, add tin(IV) chloride (SnCl₄) (1.2 equivalents) dropwise.
-
Allow the reaction mixture to warm slowly to room temperature and stir for approximately 48 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
Step 2: Hydrolysis
-
Upon completion of the acetylation (as indicated by TLC), carefully quench the reaction by adding the mixture to an ice-cold saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer three times with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude acetylated intermediate. This intermediate can be purified by column chromatography on silica gel if necessary.
-
Dissolve the crude or purified intermediate in a mixture of methanol and water.
-
Add lithium hydroxide (LiOH) and stir the mixture at room temperature for 1 hour, monitoring hydrolysis by TLC.
-
Once complete, neutralize the mixture with a dilute aqueous HCl solution and remove the methanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield crude 1-demethyl-colchicine.
-
Purify the final product by column chromatography on silica gel.
Protocol 2: Regioselective C10-Demethylation of Colchicine (Synthesis of Colchiceine)
-
Treat colchicine with a mixture of glacial acetic acid and 0.1N hydrochloric acid.
-
Heat the reaction mixture to 100°C for 6 hours.
-
The reaction should result in the precipitation of a yellow solid.
-
Collect the solid and recrystallize from a suitable solvent like acetone to obtain pure colchiceine.
Visual Guides
Caption: Key chemical pathways for C1 and C10 demethylation of colchicine.
Caption: Step-by-step experimental workflow for C1-demethyl-colchicine synthesis.
Caption: Decision tree for troubleshooting low product yield.
References
Technical Support Center: Purification of 3-Demethylcolchicine
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the purification of 3-Demethylcolchicine from reaction byproducts. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Multiple spots are observed on the TLC plate of the crude reaction mixture, some with very similar Rf values.
-
Question: My initial TLC analysis of the crude product shows multiple spots, and some are very close to each other, making separation seem difficult. What are these impurities and how can I resolve them?
-
Answer: The common impurities in the synthesis of this compound are typically unreacted starting material (colchicine) and other demethylated isomers, such as 1-demethyl-colchicine, 2-demethyl-colchicine, and 10-demethyl-colchicine (colchiceine).[1][2] Over-demethylation can also lead to di- or tri-demethylated products.[1] Due to the structural similarity, these isomers often have very close polarities and, consequently, similar Rf values on TLC.
To achieve separation, a combination of purification techniques is recommended. Initial purification can be performed using column chromatography on silica gel.[1][2] However, to separate the isomeric byproducts effectively and achieve high purity, preparative High-Performance Liquid Chromatography (HPLC) is often necessary.
Issue 2: The yield of this compound is low after purification.
-
Question: After performing column chromatography and recrystallization, my final yield of pure this compound is significantly lower than expected. What could be the reasons for this?
-
Answer: Low yield can stem from several factors:
-
Incomplete Reaction: If the demethylation reaction did not go to completion, a significant portion of the starting material (colchicine) will be present, reducing the theoretical yield of the desired product.
-
Product Degradation: this compound, like colchicine, can be sensitive to light and harsh conditions. Exposure to strong light or extreme pH during workup and purification can lead to degradation.
-
Suboptimal Chromatography Conditions: An improperly chosen solvent system for column chromatography can lead to poor separation and co-elution of the product with impurities, resulting in loss of material during fraction cutting.
-
Losses During Recrystallization: Using an excessive amount of solvent for recrystallization or washing the crystals with a solvent in which the product has significant solubility will reduce the final yield.
-
Issue 3: The purified product fails to crystallize or oils out during recrystallization.
-
Question: I have tried to recrystallize my purified this compound, but it either remains an oil or fails to crystallize upon cooling. How can I induce crystallization?
-
Answer: The inability to crystallize is often due to the presence of impurities or residual solvent.
-
Purity: Ensure the product is sufficiently pure before attempting recrystallization. If significant impurities are present, they can inhibit crystal lattice formation. It may be necessary to repeat column chromatography or perform preparative HPLC.
-
Solvent Removal: Make sure all solvents from the previous steps are thoroughly removed under vacuum.
-
Solvent Choice: The choice of recrystallization solvent is critical. The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at its boiling point. Potential solvents include ethyl acetate, acetone, methanol, or a mixture of solvents.
-
Inducing Crystallization: If the product still fails to crystallize, you can try the following techniques:
-
Seeding: Add a small crystal of pure this compound to the solution to act as a nucleation site.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
-
Solvent System Modification: Try a different solvent or a solvent/anti-solvent system. For example, dissolve the compound in a good solvent and slowly add a poor solvent in which it is insoluble until the solution becomes slightly turbid, then allow it to cool slowly.
-
-
Issue 4: The purity of this compound does not improve after recrystallization.
-
Question: I have recrystallized my product, but HPLC analysis shows that the purity has not significantly increased. What is happening?
-
Answer: This issue often points to co-crystallization of impurities with the product. This can happen if the impurities have very similar structures and properties to this compound. In such cases, an alternative purification technique like preparative HPLC is likely necessary to achieve the desired purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect when synthesizing this compound?
A1: The most prevalent byproducts are other mono-demethylated isomers of colchicine, including 1-demethyl-colchicine, 2-demethyl-colchicine, and 10-demethyl-colchicine (colchiceine). Depending on the reaction conditions, you might also find unreacted colchicine and di- or tri-demethylated products.
Q2: What is the recommended method for purifying crude this compound?
A2: A multi-step approach is generally the most effective. Start with column chromatography on silica gel to separate the bulk of the impurities. Due to the similar polarity of the isomeric byproducts, a final purification step using preparative HPLC is often required to obtain high-purity this compound. Recrystallization can be used as a final step to obtain a crystalline solid product.
Q3: How can I monitor the purification process effectively?
A3: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the primary methods for monitoring the purification. TLC is useful for quickly assessing the composition of fractions from column chromatography. HPLC provides a more accurate quantitative measure of purity and is essential for confirming the separation of closely related isomers.
Q4: What analytical techniques should I use to confirm the identity and purity of my final product?
A4: A combination of analytical techniques is recommended for full characterization:
-
HPLC: For quantitative purity assessment.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify the position of demethylation.
Q5: What are the optimal storage conditions for purified this compound?
A5: this compound should be protected from light to prevent photoisomerization. It is recommended to store the compound at -20°C for long-term stability.
Data Presentation
Table 1: Comparison of Purification Techniques for Demethylated Colchicine Analogs
| Purification Technique | Stationary Phase | Mobile Phase/Solvent System | Typical Application | Purity Achieved | Reference |
| Column Chromatography | Silica Gel | Gradient of ethyl acetate in hexane or methanol in dichloromethane | Initial purification of crude product | Moderate to High | |
| Preparative HPLC | C18 reversed-phase | Acetonitrile/Water or Methanol/Water gradients | Separation of isomeric impurities | >98% | |
| Recrystallization | Not Applicable | Acetone, ethyl acetate, methanol, or solvent mixtures | Final purification to obtain crystalline solid | High |
Experimental Protocols
Protocol 1: Column Chromatography Purification of this compound
This protocol provides a general guideline and may require optimization based on the specific impurity profile of the crude product.
-
Preparation of the Column:
-
Select an appropriate size glass column.
-
Prepare a slurry of silica gel (60-120 mesh) in the initial, least polar eluent (e.g., 100% hexane or dichloromethane).
-
Pack the column with the slurry, ensuring no air bubbles are trapped. Allow the silica gel to settle, and drain the excess solvent until it is level with the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully load the dried sample onto the top of the prepared column.
-
-
Elution:
-
Begin eluting the column with a low-polarity solvent system (e.g., a mixture of hexane and ethyl acetate or dichloromethane and methanol). The optimal starting solvent system should be determined by prior TLC analysis.
-
Gradually increase the polarity of the mobile phase to elute the compounds. For example, start with 10% ethyl acetate in hexane and gradually increase the concentration of ethyl acetate.
-
Collect fractions in separate test tubes.
-
-
Fraction Analysis:
-
Monitor the collected fractions using TLC or HPLC to identify those containing the pure this compound.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.
-
Protocol 2: Recrystallization of this compound
-
Solvent Selection:
-
Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble when heated (e.g., ethyl acetate, acetone, or methanol).
-
-
Dissolution:
-
Place the purified this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with swirling until the solid completely dissolves.
-
-
Hot Filtration (if necessary):
-
If any insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Crystals should start to form.
-
Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
-
Crystal Collection and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
-
Drying:
-
Dry the crystals under vacuum to remove any residual solvent.
-
Mandatory Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for this compound purification issues.
References
Technical Support Center: Optimizing 3-Demethylcolchicine (3-DMC) for In Vivo Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of 3-Demethylcolchicine (3-DMC) for in vivo animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound (3-DMC) and what is its primary mechanism of action?
A1: this compound (3-DMC) is an active metabolite of colchicine. Its primary mechanism of action is the inhibition of tubulin polymerization by binding to the colchicine-binding site on β-tubulin. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and can induce apoptosis (programmed cell death).
Q2: What are the potential advantages of using 3-DMC over colchicine in in vivo studies?
A2: While direct comparative studies are limited, some evidence suggests that 3-DMC may have a better safety profile. It has been reported to be less toxic than colchicine in mice, which could allow for a wider therapeutic window.[1]
Q3: What is a recommended starting dose for 3-DMC in an anti-inflammatory rat model?
A3: In a carrageenan-induced paw edema model in rats, a dose of 100 µ g/animal has been shown to be as effective as colchicine in reducing inflammation.[2][3] This can serve as a starting point for dose-finding studies in similar models.
Q4: How should I prepare 3-DMC for in vivo administration?
A4: 3-DMC is a solid. For administration, it should be dissolved in a sterile, biocompatible vehicle. The choice of solvent will depend on the administration route. For intraperitoneal (i.p.) or intravenous (i.v.) injections, sterile saline or phosphate-buffered saline (PBS) can be considered. It is crucial to ensure the final solution is clear and free of particulates.
Q5: What are the common routes of administration for 3-DMC in animal studies?
A5: Common routes of administration for compounds like 3-DMC in preclinical studies include intraperitoneal (i.p.), intravenous (i.v.), and oral (p.o.) gavage. The choice of route will depend on the experimental goals, the target tissue, and the pharmacokinetic properties of the compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High mortality or severe toxicity observed in animals | - Dosage too high: 3-DMC, like colchicine, can be toxic at high doses. - Animal strain sensitivity: Different strains of mice or rats can have varying sensitivities to the compound. | - Conduct a dose-escalation study: Start with a low dose and gradually increase it to determine the Maximum Tolerated Dose (MTD). - Review literature for the specific animal model: If available, use dosage information from similar studies. - Monitor animals closely: Observe for clinical signs of toxicity such as weight loss, lethargy, and gastrointestinal distress. |
| Lack of therapeutic effect | - Dosage too low: The concentration of 3-DMC at the target site may be insufficient. - Poor bioavailability: The administration route may not be optimal for absorption and distribution. - Timing of administration: The therapeutic window for the intended effect might have been missed. | - Increase the dose incrementally: Carefully escalate the dose while monitoring for toxicity. - Consider an alternative administration route: For example, switch from oral to intraperitoneal injection to potentially increase bioavailability. - Optimize the treatment schedule: Administer 3-DMC at different time points relative to the disease induction or measurement of the endpoint. |
| Inconsistent results between experiments | - Variability in drug preparation: Inconsistent concentrations or degradation of 3-DMC. - Inconsistent administration technique: Variations in injection volume or gavage technique. - Biological variability: Natural differences between individual animals. | - Standardize drug preparation: Prepare fresh solutions for each experiment and ensure complete dissolution. - Standardize administration procedures: Ensure all personnel are trained and use consistent techniques. - Increase sample size: A larger number of animals per group can help to mitigate the effects of individual biological variation. |
Data Presentation
Table 1: In Vivo Efficacy of this compound in an Anti-Inflammatory Model
| Animal Model | Compound | Dose | Administration Route | Effect | Reference |
| Rat (Carrageenan-induced paw edema) | This compound | 100 µ g/animal | Intraplantar | As effective as colchicine in reducing edema | [2][3] |
| Rat (Carrageenan-induced paw edema) | Colchicine | 100 µ g/animal | Intraplantar | Inhibition of edema by 44% at 3 hours and 53% at 5 hours |
Table 2: Comparative Toxicity of Colchicine and this compound
| Compound | Animal Model | Toxicity Finding | Reference |
| This compound | Mice | Less toxic than colchicine | |
| Colchicine | Mice | More toxic than this compound |
Experimental Protocols
Protocol 1: Determination of Maximum Tolerated Dose (MTD) of this compound in Mice
Objective: To determine the highest dose of 3-DMC that can be administered to mice without causing dose-limiting toxicity.
Materials:
-
This compound (3-DMC)
-
Sterile vehicle (e.g., 0.9% saline)
-
Mice (specify strain, age, and sex)
-
Syringes and needles for the chosen administration route
-
Animal balance
Procedure:
-
Animal Acclimation: Acclimate mice to the housing conditions for at least one week before the experiment.
-
Dose Selection: Based on available literature for colchicine or similar compounds, select a starting dose expected to be well-tolerated. Prepare a series of escalating doses (e.g., 3-5 dose levels).
-
Group Assignment: Randomly assign a cohort of mice (e.g., 3-5 per group) to each dose level and a vehicle control group.
-
Administration: Administer the assigned dose of 3-DMC or vehicle to each mouse via the chosen route (e.g., i.p. injection).
-
Monitoring: Observe the animals daily for a specified period (e.g., 7-14 days) for clinical signs of toxicity, including:
-
Changes in body weight (measure daily)
-
Changes in appearance (e.g., ruffled fur, hunched posture)
-
Changes in behavior (e.g., lethargy, hyperactivity)
-
Signs of gastrointestinal distress (e.g., diarrhea)
-
-
Endpoint Definition: Define the criteria for dose-limiting toxicity. This is often defined as a certain percentage of body weight loss (e.g., >15-20%) or the appearance of severe clinical signs.
-
MTD Determination: The MTD is defined as the highest dose that does not produce dose-limiting toxicity.
Protocol 2: Carrageenan-Induced Paw Edema in Rats for Anti-Inflammatory Assessment
Objective: To evaluate the anti-inflammatory activity of 3-DMC in a rat model of acute inflammation.
Materials:
-
This compound (3-DMC)
-
Carrageenan (1% w/v in sterile saline)
-
Positive control (e.g., Indomethacin)
-
Vehicle control
-
Rats (specify strain, age, and sex)
-
Pletysmometer or calipers to measure paw volume/thickness
-
Syringes and needles
Procedure:
-
Animal Acclimation: Acclimate rats for at least one week.
-
Baseline Measurement: Measure the initial volume or thickness of the right hind paw of each rat.
-
Compound Administration: Administer 3-DMC, positive control, or vehicle to the respective groups of rats via the desired route (e.g., i.p. or p.o.). A typical pre-treatment time is 30-60 minutes before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume/Thickness Measurement: Measure the paw volume or thickness at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group at each time point.
Mandatory Visualization
Caption: Signaling pathway of this compound (3-DMC) induced apoptosis.
Caption: A general workflow for optimizing 3-DMC dosage in animal studies.
References
Stability of 3-Demethylcolchicine in DMSO at -20°C: A Technical Guide
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 3-Demethylcolchicine (3-DMC) when stored in Dimethyl Sulfoxide (DMSO) at -20°C. The following information, including troubleshooting guides and frequently asked questions, is designed to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound in DMSO?
A1: To prepare a stock solution, it is recommended to first allow the vial of 3-DMC powder to equilibrate to room temperature before opening to prevent condensation. Weigh the desired amount of 3-DMC and dissolve it in anhydrous (dry) DMSO to the desired concentration. For example, to prepare a 10 mM stock solution, dissolve 3.85 mg of 3-DMC (Molecular Weight: 385.4 g/mol ) in 1 mL of high-purity DMSO. Ensure the compound is fully dissolved by vortexing. Gentle warming (e.g., in a 37°C water bath) can aid dissolution.[1]
Q2: What is the expected stability of this compound in DMSO at -20°C?
A2: While specific, long-term stability data for this compound in DMSO at -20°C is limited, data extrapolated from its parent compound, colchicine, suggests that stock solutions in anhydrous DMSO are stable for at least 6 months when stored at -20°C and protected from light and moisture.[2] For critical applications, it is advisable to use freshly prepared solutions or to perform periodic quality control checks.
Q3: Can I freeze-thaw my this compound in DMSO stock solution multiple times?
A3: It is best practice to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2] While some compounds in DMSO can withstand multiple freeze-thaw cycles, repeated temperature fluctuations can introduce moisture and potentially degrade the compound.[3][4]
Q4: What are the signs of this compound degradation in my DMSO stock solution?
A4: Visual indicators of degradation may include a change in the color of the solution (e.g., yellowing) or the formation of precipitates. However, degradation can occur without any visible changes. The most reliable method to assess the stability and purity of your 3-DMC solution is through analytical techniques such as High-Performance Liquid Chromatography (HPLC).
Quantitative Data Summary
The following table summarizes the recommended storage conditions and expected stability for this compound solutions, based on data from its parent compound, colchicine.
| Solvent | Storage Temperature | Estimated Stability | Key Considerations |
| Anhydrous DMSO | -20°C | ≥ 6 months | Protect from light and moisture. Use anhydrous solvent. Aliquot to avoid freeze-thaw cycles. |
| Anhydrous Ethanol | -20°C | ≥ 6 months | Protect from light and moisture. Use anhydrous solvent. |
| Aqueous Buffers (e.g., PBS) | -20°C | Up to 1 month | Prone to freeze-thaw instability. Prepare fresh when possible. |
Experimental Protocols
Protocol: Stability Assessment of this compound in DMSO by HPLC
This protocol provides a general method for evaluating the stability of a this compound solution stored at -20°C.
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade DMSO (anhydrous)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable buffer component)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
2. Instrumentation:
-
HPLC system with a UV detector
-
Analytical balance
3. Preparation of Solutions:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Standard Solution: Prepare a fresh solution of 3-DMC in DMSO at a known concentration (e.g., 1 mg/mL).
-
Sample Solution: Use the 3-DMC in DMSO stock solution that has been stored at -20°C.
4. HPLC Method:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection Wavelength: 245 nm (or optimal wavelength for 3-DMC)
-
Gradient: A suitable gradient from Mobile Phase A to Mobile Phase B to ensure separation of the parent compound from potential degradants.
5. Data Analysis:
-
At specified time points (e.g., t=0, 1, 3, 6 months), inject the standard and sample solutions.
-
Integrate the peak area of the 3-DMC peak in the chromatograms.
-
Calculate the percentage of 3-DMC remaining in the stored sample relative to the freshly prepared standard.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms in the DMSO stock solution upon thawing. | The solution may be supersaturated, or water may have been introduced. | Gently warm the solution to 37°C and vortex to redissolve the precipitate. Ensure the use of anhydrous DMSO and proper sealing of vials to prevent moisture absorption. |
| Inconsistent experimental results using the same stock solution. | The compound may be degrading over time or with repeated freeze-thaw cycles. | Prepare fresh stock solutions more frequently. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. Perform a stability check using HPLC. |
| The color of the stock solution has changed. | This can be an indication of chemical degradation. | Discard the solution and prepare a fresh stock. Ensure the stock solution is protected from light during storage and handling. |
Visualizations
Caption: Workflow for assessing the stability of 3-DMC in DMSO.
Caption: Mechanism of action of this compound.
References
Technical Support Center: 3-Demethylcolchicine (3-DMC) Storage and Stability
This technical support center provides guidance on the proper storage and handling of 3-Demethylcolchicine (3-DMC) to prevent its degradation. The following information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored in a tightly sealed container at -20°C for long-term stability.[1][2] It should also be protected from light and moisture.[2] For short-term storage, refrigeration at 2-8°C is acceptable.
Q2: How should I store solutions of this compound?
A2: The stability of this compound in solution depends on the solvent. For long-term storage (months), it is recommended to prepare stock solutions in anhydrous organic solvents such as ethanol or DMSO and store them at -20°C, protected from light.[1] Aqueous solutions are less stable and should be prepared fresh. If short-term storage of aqueous solutions is necessary, they should be kept at 2-8°C for no more than a few days and protected from light. Aliquoting solutions to avoid repeated freeze-thaw cycles is also recommended.
Q3: What are the main factors that can cause degradation of this compound?
A3: this compound is susceptible to degradation from several factors, including:
-
Light: Exposure to light, particularly UV light, can cause photoisomerization to lumicolchicine derivatives, which are biologically inactive.[2]
-
pH: 3-DMC is susceptible to hydrolysis under both acidic and basic conditions.
-
Oxidation: The presence of oxidizing agents can lead to the formation of various oxidation products.
-
Temperature: Elevated temperatures can accelerate the rate of degradation.
Q4: What are the likely degradation products of this compound?
A4: Based on studies of colchicine and its analogs, the primary degradation products of 3-DMC are expected to be:
-
Lumicolchicine isomers: Formed upon exposure to light.
-
N-deacetyl-3-demethylcolchicine: Resulting from the hydrolysis of the acetamide group.
-
Further demethylated colchicine isomers: Arising from the removal of other methoxy groups under harsh conditions.
-
Oxidation products: Such as phenoxyl radicals and other oxidized derivatives of the tropolone ring.
Q5: How can I detect degradation of my this compound sample?
A5: Visual inspection may reveal a color change (e.g., yellowing) or the formation of precipitate in solutions, indicating potential degradation. However, significant degradation can occur without any visible signs. The most reliable method for detecting and quantifying degradation is through a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Discoloration of solid 3-DMC | Exposure to light or oxidation. | Discard the product and obtain a fresh batch. Ensure the new batch is stored in a dark, airtight container at -20°C. |
| Precipitate in 3-DMC solution | Poor solubility or degradation. | Try preparing a fresh solution, ensuring the compound is fully dissolved. If the precipitate persists, it is likely a degradation product, and a fresh stock should be prepared. |
| Inconsistent experimental results | Degradation of 3-DMC stock solution. | Prepare fresh solutions for each experiment. If using a stored stock, perform a purity check using HPLC before use. |
| Appearance of new peaks in HPLC chromatogram | Degradation of 3-DMC. | Identify the stress condition (light, pH, temperature, etc.) that may have caused the degradation and take corrective measures for future storage and handling. |
Data Summary
Recommended Storage Conditions for this compound
| Form | Solvent | Temperature | Duration | Precautions |
| Solid | N/A | -20°C | ≥ 4 years | Protect from light and moisture. |
| Solution | Anhydrous Ethanol or DMSO | -20°C | Long-term (months) | Protect from light; use anhydrous solvents. |
| Solution | Aqueous Buffer (e.g., PBS) | 2-8°C | Short-term (days) | Prepare fresh; protect from light; aliquot to avoid freeze-thaw. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for a stability-indicating HPLC method. Optimization may be required based on the specific instrumentation and degradation products observed.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Ammonium formate or acetate buffer (e.g., 10 mM, pH 3.5)
-
This compound reference standard
-
Water (HPLC grade)
2. Chromatographic Conditions:
-
Mobile Phase A: 10 mM Ammonium formate buffer (pH 3.5)
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-35 min: 80% to 20% B
-
35-40 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm and 350 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Prepare a stock solution of 3-DMC in methanol or DMSO at 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase composition to a working concentration (e.g., 10-50 µg/mL).
-
For forced degradation samples, dilute the stressed sample to a similar concentration.
4. Analysis:
-
Inject the prepared samples and monitor the chromatogram for the appearance of new peaks and a decrease in the area of the main 3-DMC peak.
-
Peak purity analysis of the 3-DMC peak should be performed to ensure it is not co-eluting with any degradation products.
Protocol 2: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways and products.
1. Acid Hydrolysis:
-
Dissolve 3-DMC in 0.1 M HCl to a final concentration of approximately 1 mg/mL.
-
Incubate the solution at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M NaOH before HPLC analysis.
2. Base Hydrolysis:
-
Dissolve 3-DMC in 0.1 M NaOH to a final concentration of approximately 1 mg/mL.
-
Incubate the solution at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M HCl before HPLC analysis.
3. Oxidative Degradation:
-
Dissolve 3-DMC in a solution of 3% hydrogen peroxide to a final concentration of approximately 1 mg/mL.
-
Incubate the solution at room temperature for 24 hours, protected from light.
-
Analyze directly by HPLC.
4. Photodegradation:
-
Prepare a solution of 3-DMC in methanol at a concentration of approximately 1 mg/mL.
-
Expose the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Keep a control sample in the dark at the same temperature.
-
Analyze both samples by HPLC.
5. Thermal Degradation:
-
Place solid 3-DMC in an oven at 80°C for 48 hours.
-
Also, prepare a solution of 3-DMC in a suitable solvent (e.g., methanol) and incubate at 60°C for 48 hours.
-
Analyze the samples by HPLC.
Visualizations
Caption: Recommended storage conditions for this compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Potential degradation pathways of this compound.
References
Technical Support Center: Troubleshooting Inconsistent Results in 3-Demethylcolchicine Cytotoxicity Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during 3-Demethylcolchicine cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound, also known as N-deacetyl-N-formyl-colchicine, is a microtubule-targeting agent. It binds to β-tubulin, a subunit of microtubules, and inhibits its polymerization.[1] This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequently induces apoptosis (programmed cell death).[2][3]
Q2: What is a typical IC50 value for this compound?
A2: The IC50 value for this compound can vary significantly depending on the cell line, assay conditions, and exposure time. However, it is known to exhibit potent cytotoxicity in the nanomolar range in various cancer cell lines.[2] For example, in A549 lung cancer cells, the IC50 has been reported to be approximately 48.33 nM, and in MCF-7 breast cancer cells, it is also in the nanomolar range.[2]
Q3: My IC50 values are inconsistent between experiments. What are the possible reasons?
A3: Inconsistent IC50 values can arise from several factors, including variations in cell seeding density, passage number, and metabolic state of the cells. It is also crucial to ensure the consistency of reagent preparation, incubation times, and the accuracy of serial dilutions of this compound.
Q4: I am observing high background absorbance in my MTT/SRB assay. What could be the cause?
A4: High background absorbance can be caused by contamination of the culture medium with bacteria, yeast, or fungi. Additionally, some components of the media or the test compound itself may interact with the assay reagents. It is recommended to include appropriate controls, such as media-only and compound-only wells, to identify the source of the high background.
Q5: What are the expected morphological changes in cells treated with this compound?
A5: Cells treated with this compound are expected to exhibit morphological changes characteristic of mitotic arrest and apoptosis. These can include cell rounding, detachment from the culture surface, chromatin condensation, and the formation of apoptotic bodies.
Troubleshooting Guide for this compound Cytotoxicity Assays
Inconsistent or unexpected results in cytotoxicity assays can be frustrating. This guide provides a structured approach to troubleshooting common issues.
| Problem | Potential Cause | Recommended Solution |
| High Variability Between Replicates | 1. Uneven cell seeding: Inaccurate cell counting or improper mixing of the cell suspension before plating. 2. Pipetting errors: Inaccurate serial dilutions or inconsistent volumes added to wells. 3. Edge effects: Evaporation from wells on the perimeter of the plate. | 1. Ensure a single-cell suspension and mix thoroughly before and during plating. Use a calibrated automated cell counter for accuracy. 2. Calibrate pipettes regularly. Use fresh tips for each dilution and when adding reagents to the plate. 3. Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. |
| Low Absorbance/Signal in Control Wells | 1. Low cell seeding density: Too few cells were plated to generate a robust signal. 2. Poor cell health: Cells were not in the exponential growth phase or were stressed before the experiment. 3. Incorrect assay incubation time: Insufficient time for cells to metabolize the substrate (e.g., MTT) or for formazan crystal formation. | 1. Optimize cell seeding density by performing a cell titration experiment to find the linear range of the assay for your specific cell line. 2. Use cells at a low passage number and ensure they are healthy and actively dividing before seeding. 3. Increase the incubation time with the assay reagent, monitoring formazan formation or protein staining periodically. |
| High Absorbance/Signal in Treated Wells (Apparent Resistance) | 1. Compound precipitation: this compound may precipitate at higher concentrations, reducing its effective concentration. 2. Cell line resistance: The cell line may have intrinsic or acquired resistance mechanisms (e.g., drug efflux pumps). 3. Interaction with assay reagents: The compound may directly reduce MTT or interfere with SRB staining. | 1. Check the solubility of this compound in your culture medium. Prepare fresh stock solutions and inspect for precipitates. 2. Use a positive control compound known to be effective in your cell line to verify the experimental setup. Consider using a different cell line. 3. Run a control plate with the compound in cell-free media to check for direct interaction with the assay reagents. |
| Inconsistent Dose-Response Curve | 1. Inaccurate serial dilutions: Errors in preparing the concentration range of the compound. 2. Suboptimal concentration range: The selected concentrations may be too high or too low to capture the full dose-response. 3. Compound instability: this compound may degrade over the course of the experiment. | 1. Prepare a fresh dilution series for each experiment. Use a master mix for each concentration to minimize pipetting variability. 2. Perform a broad-range dose-response experiment (e.g., from picomolar to micromolar) to identify the optimal range. 3. Prepare fresh working solutions from a frozen stock for each experiment. Protect the compound from light. |
Below is a DOT script for a troubleshooting workflow diagram.
References
minimizing off-target effects of 3-Demethylcolchicine in cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing off-target effects of 3-Demethylcolchicine (3-DMC) in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (3-DMC)?
A1: Similar to its parent compound colchicine, 3-DMC's primary mechanism of action is the inhibition of tubulin polymerization. It binds to the colchicine-binding site on β-tubulin, a subunit of microtubules. This binding prevents the assembly of microtubules, which are crucial components of the cytoskeleton. The disruption of microtubule dynamics interferes with essential cellular processes such as mitosis, cell migration, and intracellular transport, leading to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.
Q2: What are the potential off-target effects of 3-DMC in cell-based assays?
A2: While the primary target of 3-DMC is β-tubulin, researchers should be aware of potential off-target effects that can influence experimental outcomes. These can be broadly categorized as:
-
Interaction with ATP-Binding Cassette (ABC) Transporters: Colchicine is a known substrate for efflux pumps like P-glycoprotein (P-gp/MDR1). It is plausible that 3-DMC may also interact with these transporters, which can lead to variable intracellular concentrations of the compound in different cell lines and contribute to multidrug resistance.
-
Modulation of Cellular Signaling Pathways: Disruption of the microtubule network can have downstream consequences on various signaling pathways that are dependent on a functional cytoskeleton. This includes pathways involved in inflammation, apoptosis, and stress responses, such as the JNK and Bcl-2 signaling pathways.[1][2][3]
-
General Cytotoxicity: At high concentrations, the profound disruption of the cytoskeleton can lead to widespread cellular stress and toxicity that is not solely dependent on mitotic arrest.
Q3: How can I differentiate between on-target and off-target effects of 3-DMC?
A3: Differentiating between on-target and off-target effects is crucial for accurate data interpretation. Here are several strategies:
-
Dose-Response Analysis: Perform a thorough dose-response study to identify the concentration range where the on-target effect (e.g., mitotic arrest) is observed versus the concentrations that elicit broader cytotoxic or other off-target effects.
-
Use of Control Compounds: Include other microtubule-targeting agents with different mechanisms of action (e.g., taxanes like paclitaxel, which stabilize microtubules) to determine if the observed phenotype is specific to microtubule destabilization.
-
Rescue Experiments: If feasible, overexpressing a mutated, resistant form of β-tubulin could help determine if this mitigates the observed cellular effects of 3-DMC.
-
Target Engagement Assays: Directly measure the binding of 3-DMC to tubulin using techniques like competitive binding assays or cellular thermal shift assays (CETSA) to correlate target binding with the observed phenotype.[4]
-
siRNA-mediated Knockdown: Deplete the expression of β-tubulin using siRNA. If the cellular phenotype observed with 3-DMC treatment is diminished in β-tubulin knockdown cells, it strongly suggests an on-target effect.
Troubleshooting Guides
Issue 1: High Variability in Experimental Results
| Possible Cause | Troubleshooting Recommendation |
| Inconsistent Drug Preparation | Ensure accurate and reproducible preparation of 3-DMC stock and working solutions. Use calibrated pipettes and ensure complete solubilization. Prepare fresh dilutions for each experiment. |
| Cell Culture Conditions | Maintain consistent cell culture practices, including cell line passage number, confluency, and media composition. Variations can alter cellular sensitivity to 3-DMC. |
| Solvent Effects | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatments and controls and is below a toxic threshold (typically <0.1-0.5%). |
Issue 2: Unexpected or Excessive Cytotoxicity
| Possible Cause | Troubleshooting Recommendation |
| Concentration Too High | The concentration of 3-DMC may be in the range that induces widespread off-target toxicity. Perform a dose-response experiment to determine the optimal concentration that induces the desired on-target effect (e.g., G2/M arrest) without causing excessive, rapid cell death.[5] |
| Cell Line Sensitivity | Different cell lines exhibit varying sensitivities to microtubule inhibitors. Determine the IC50 value for your specific cell line to establish an appropriate working concentration range. |
| On-Target Toxicity | The primary mechanism of microtubule disruption is inherently toxic to dividing cells. The observed cytotoxicity may be a direct result of this on-target effect. Correlate the timing of cell death with cell cycle arrest to confirm on-target toxicity. |
Issue 3: No Observable Effect or Weak Activity
| Possible Cause | Troubleshooting Recommendation |
| Concentration Too Low | The concentration of 3-DMC may be insufficient to effectively disrupt microtubules in your cell line. Test a higher range of concentrations in your dose-response experiments. |
| Drug Inactivity | Improper storage of 3-DMC can lead to degradation. Store stock solutions in small aliquots at -20°C or -80°C and protect from light and repeated freeze-thaw cycles. |
| Cell Line Resistance | The cell line may express high levels of efflux pumps (e.g., P-glycoprotein) that reduce the intracellular concentration of 3-DMC. Consider using a P-gp inhibitor as a co-treatment to investigate this possibility. |
Data Presentation
Table 1: Comparative Cytotoxicity (IC50) of this compound and Related Compounds in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | A375 | Melanoma | 10.35 ± 0.56 | |
| This compound | MCF-7 | Breast | 15.69 ± 0.39 | |
| 1-Demethylthiocolchicine | A549 | Lung | 0.89 ± 0.05 | BenchChem |
| 1-Demethylthiocolchicine | MCF-7 | Breast | 0.51 ± 0.03 | BenchChem |
| 1-Demethylthiocolchicine | LoVo | Colon | 0.45 ± 0.02 | BenchChem |
| Colchicine | A549 | Lung | 0.015 ± 0.001 | BenchChem |
| Colchicine | MCF-7 | Breast | 0.011 ± 0.001 | BenchChem |
| Colchicine | LoVo | Colon | 0.009 ± 0.001 | BenchChem |
Note: IC50 values can vary significantly based on the specific cell line, assay conditions, and exposure time.
Experimental Protocols
1. Dose-Response Optimization using MTT Assay
This protocol determines the concentration of 3-DMC that inhibits cell viability by 50% (IC50).
-
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of 3-DMC in complete culture medium. A suggested starting range is 1 nM to 10 µM.
-
Remove the old medium and add the medium containing the various concentrations of 3-DMC. Include vehicle-only controls.
-
Incubate for a desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results to determine the IC50 value.
-
2. Visualizing On-Target Effects by Immunofluorescence Staining of Microtubules
This protocol allows for the direct visualization of microtubule disruption following 3-DMC treatment.
-
Materials:
-
Cells cultured on glass coverslips or chamber slides
-
3-DMC
-
Fixative (e.g., ice-cold methanol or 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against α-tubulin or β-tubulin
-
Fluorophore-conjugated secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
-
-
Procedure:
-
Treat cells with 3-DMC at the desired concentration and for the appropriate duration. Include a vehicle-only control.
-
Fix the cells with ice-cold methanol for 5-10 minutes at -20°C or with 4% paraformaldehyde for 15 minutes at room temperature.
-
If using paraformaldehyde, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with the primary anti-tubulin antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips onto microscope slides.
-
Visualize the microtubule network using a fluorescence microscope.
-
3. Validating On-Target Effects using siRNA-mediated Knockdown of β-tubulin
This protocol helps to confirm that the effects of 3-DMC are dependent on its primary target, β-tubulin.
-
Materials:
-
siRNA targeting β-tubulin and a non-targeting control siRNA
-
Transfection reagent
-
Opti-MEM or other serum-free medium
-
Western blot reagents (antibodies against β-tubulin and a loading control like GAPDH)
-
-
Procedure:
-
Transfect cells with either β-tubulin siRNA or a non-targeting control siRNA according to the manufacturer's protocol.
-
After 24-48 hours, confirm the knockdown of β-tubulin by Western blotting.
-
Treat the siRNA-transfected cells with 3-DMC at a concentration that elicits a clear phenotype in non-transfected cells.
-
Assess the cellular phenotype of interest (e.g., cell viability, cell cycle arrest, apoptosis).
-
A diminished effect of 3-DMC in the β-tubulin knockdown cells compared to the control siRNA-transfected cells indicates an on-target effect.
-
Visualizations
References
- 1. Colchicine --- update on mechanisms of action and therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microtubule-Targeting Drugs Induce Bcl-2 Phosphorylation and Association with Pin1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The JNK Signaling Pathway in Inflammatory Skin Disorders and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid colchicine competition-binding scintillation proximity assay using biotin-labeled tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Non-linear Dose Response of Lymphocyte Cell Lines to Microtubule Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Microbial Production of 3-Demethylcolchicine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the microbial production of 3-Demethylcolchicine (3-DMC). It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and process visualizations to address common challenges encountered during laboratory-scale experiments and industrial scale-up.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the microbial production of this compound?
A1: The microbial production of this compound (3-DMC) is not a de novo synthesis but rather a biotransformation or bioconversion process. Microorganisms, typically bacterial strains, are used to specifically demethylate the parent molecule, colchicine, at the C-3 position of its tropolone ring. This regioselective conversion is advantageous over chemical methods, which often result in a mixture of demethylated products, complicating purification and reducing yields.[1]
Q2: Which microorganisms are most effective for this biotransformation?
A2: Several bacterial species have been identified as effective biocatalysts for the conversion of colchicine to 3-DMC. Strains of Bacillus, such as Bacillus megaterium, Bacillus endophyticus, and Bacillus subtilis, are commonly reported.[1][2][3] These bacteria possess cytochrome P450 monooxygenase enzymes (like P450-BM3) that are responsible for the specific C-3 demethylation. Recombinant Escherichia coli engineered to express these enzymes has also been successfully used.
Q3: What are the main advantages of microbial production over plant extraction or chemical synthesis?
A3: Microbial production offers several key advantages:
-
High Specificity: Microbes perform a highly regioselective demethylation at the C-3 position, minimizing the formation of unwanted byproducts.
-
Milder Reaction Conditions: Biotransformation occurs under moderate temperature and pH conditions, reducing energy costs and the need for harsh chemicals.
-
Improved Yields: Microbial processes can achieve higher conversion efficiencies (around 40-72%) compared to the complex and often low-yield chemical demethylation methods.
-
Scalability and Sustainability: Fermentation processes are generally more scalable and environmentally friendly than sourcing from plants like Gloriosa superba or using chemical processes that may generate hazardous waste.
Q4: What is the typical yield I can expect from this microbial process?
A4: Reported yields can vary depending on the microbial strain, fermentation conditions, and scale of production. Studies have shown conversion rates of colchicine to 3-DMC ranging from 55% to as high as 71.97%. With optimization of the extraction process, final recovered concentrations of over 4 g/L have been reported.
Troubleshooting Guide
This guide addresses specific issues that may arise during the production and scale-up of 3-DMC.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Colchicine | 1. Inactive Microbial Culture: The bacterial strain may have lost its demethylation activity due to improper storage or excessive subculturing. | 1. Use a fresh culture from a cryopreserved stock. Verify the strain's activity at a small scale before proceeding with larger batches. |
| 2. Suboptimal Fermentation Conditions: Incorrect pH, temperature, aeration, or nutrient composition can inhibit microbial growth and enzyme activity. | 2. Strictly adhere to the optimized fermentation parameters (see Table 1). Monitor and control pH and dissolved oxygen levels throughout the fermentation. | |
| 3. Colchicine Toxicity: High concentrations of colchicine can be toxic to the microorganisms, inhibiting their metabolic activity. | 3. Start with a lower colchicine concentration and consider a fed-batch strategy, adding colchicine incrementally as the culture grows. Strains can also be adapted to higher concentrations over several generations. | |
| Inconsistent Yields Between Batches | 1. Variability in Inoculum: Differences in the age, size, or metabolic state of the inoculum can lead to inconsistent fermentation performance. | 1. Standardize the inoculum preparation protocol, ensuring consistent cell density and growth phase for every batch. |
| 2. Inconsistent Raw Materials: Variations in the quality of media components (e.g., yeast extract, peptone) can affect microbial growth and productivity. | 2. Source high-quality, consistent raw materials from a reliable supplier. Perform quality control checks on new lots of media components. | |
| 3. Poor Process Control: Fluctuations in temperature, pH, or dissolved oxygen during fermentation can lead to batch-to-batch variability. | 3. Calibrate all probes and monitoring equipment regularly. Implement automated control systems for critical process parameters in the bioreactor. | |
| Difficulties in Extracting 3-DMC | 1. Inefficient Solvent System: The chosen solvent may not be optimal for extracting 3-DMC from the fermentation broth. | 1. Chloroform has been reported as an effective solvent. Optimize the solvent-to-broth ratio. |
| 2. Suboptimal Extraction Parameters: Incorrect pH, temperature, or extraction time can lead to low recovery. | 2. Adjust the broth to the optimal pH (around 10) and perform the extraction at the recommended temperature (around 50°C) to maximize recovery (see Table 2). | |
| 3. Emulsion Formation: The presence of biomass and cellular debris can lead to the formation of stable emulsions during solvent extraction, complicating phase separation. | 3. Centrifuge the fermentation broth at high speed to pellet cells and debris before extraction. Consider using a demulsifying agent if the problem persists. | |
| Challenges During Scale-Up | 1. Poor Mass Transfer: Inadequate mixing and aeration in larger bioreactors can lead to oxygen limitation and reduced productivity. | 1. Maintain a constant impeller tip velocity and optimize the aeration rate (vvm, volume of gas per volume of liquid per minute) to ensure sufficient dissolved oxygen levels. |
| 2. Heat Generation: Metabolic activity at high cell densities can generate significant heat, and if not managed, can lead to temperatures that inhibit the process. | 2. Ensure the bioreactor's cooling system is adequate for the target scale and cell density. Monitor the temperature closely and adjust cooling as needed. | |
| 3. Process Safety: Handling large volumes of solvents like chloroform poses safety and environmental risks. | 3. Conduct a thorough process safety review. Use closed systems for solvent handling and ensure proper ventilation and waste disposal procedures are in place. |
Quantitative Data Summary
The following tables summarize key quantitative data from studies on the microbial production of 3-DMC.
Table 1: Optimized Fermentation Parameters for 3-DMC Production
| Parameter | Organism | Value | Reference(s) |
| Carbon Source | Bacillus megaterium | Glucose & Glycerol (2:1 ratio) | |
| Nitrogen Source | Bacillus megaterium | Yeast Extract & Peptone (1:3 ratio) | |
| pH | Bacillus megaterium | 7.0 | |
| Temperature | Bacillus megaterium | 28 °C | |
| Initial Colchicine Conc. | B. megaterium (mutant) | 7 g/L | |
| Dissolved Oxygen (DO) | Bacillus megaterium | 2.5 vvm (at 70-L scale) | |
| Impeller Tip Velocity | Bacillus megaterium | 4710 cm/min (at 70-L scale) |
Table 2: Optimized Parameters for Solvent Extraction of 3-DMC
| Parameter | Value | Reference(s) |
| Solvent | Chloroform (1% v/v) | |
| Temperature | 50 °C | |
| pH | 10 | |
| Process Time | 120 minutes | |
| Maximum Recovery | 4128 mg/L |
Experimental Protocols
Protocol 1: Shake Flask Fermentation for 3-DMC Production
-
Media Preparation: Prepare the fermentation medium containing the optimized carbon and nitrogen sources (e.g., for B. megaterium, glucose, glycerol, yeast extract, and peptone). Sterilize the medium by autoclaving.
-
Inoculum Preparation: Inoculate a starter culture of the selected Bacillus strain in a nutrient broth and incubate overnight at the optimal temperature (e.g., 28°C) with shaking (e.g., 200 rpm).
-
Fermentation: Inoculate the sterile fermentation medium with the overnight starter culture (e.g., 5-10% v/v).
-
Substrate Addition: Aseptically add a stock solution of colchicine to the desired initial concentration.
-
Incubation: Incubate the flasks at the optimal temperature and agitation speed for the required duration (typically 24-48 hours).
-
Sampling and Analysis: Periodically take samples to monitor cell growth (OD600) and the conversion of colchicine to 3-DMC using HPLC.
Protocol 2: Solvent Extraction of 3-DMC from Fermentation Broth
-
Biomass Removal: After fermentation, harvest the broth and centrifuge at high speed (e.g., 10,000 x g for 15 minutes) to pellet the bacterial cells. Collect the supernatant.
-
pH Adjustment: Adjust the pH of the supernatant to 10 using a suitable base (e.g., NaOH).
-
Solvent Addition: Transfer the pH-adjusted supernatant to a separatory funnel. Add chloroform (e.g., at a 1:1 volume ratio or as optimized).
-
Extraction: Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.
-
Phase Separation: Allow the layers to separate. The organic layer (bottom layer, containing 3-DMC) will be denser.
-
Collection: Carefully drain the lower organic (chloroform) layer. Repeat the extraction process on the aqueous layer 2-3 times to maximize recovery.
-
Solvent Evaporation: Pool the organic extracts and evaporate the chloroform using a rotary evaporator under reduced pressure to obtain the crude 3-DMC extract.
-
Purification: Further purify the crude extract using techniques such as column chromatography.
Visualizations
The following diagrams illustrate key processes and workflows for the microbial production of 3-DMC.
Caption: Biotransformation of colchicine to 3-DMC by microbial P450 enzyme.
Caption: Overall workflow for 3-DMC production and purification.
Caption: Decision tree for troubleshooting low 3-DMC yields.
References
Validation & Comparative
3-Demethylcolchicine vs. Colchicine: A Comparative Analysis of Tubulin Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Quantitative Data on Tubulin Binding
Quantitative data on the tubulin binding affinity of colchicine has been established through various experimental approaches. The half-maximal inhibitory concentration (IC50) for tubulin polymerization and the dissociation constant (Kd) are key parameters used to quantify this interaction.
Table 1: Tubulin Binding Affinity of Colchicine
| Compound | Parameter | Value | Experimental System |
| Colchicine | IC50 (Tubulin Polymerization) | 0.79 µM - 8.1 µM | Various (e.g., purified bovine brain tubulin)[1] |
| Colchicine | Dissociation Constant (Kd) | ~0.16 µM - 1.4 µM | Various (e.g., tubulin-colchicine complex association with microtubule ends, competitive scintillation proximity assay)[2] |
Note: The range of reported values for colchicine reflects the variability in experimental conditions, such as tubulin concentration, buffer composition, and temperature. Direct comparative studies under identical conditions are essential for accurately assessing the relative potencies of different compounds.
Structure-Activity Relationship and the Role of the A-Ring
The trimethoxyphenyl A-ring of colchicine is a critical component for its high-affinity binding to tubulin. This moiety inserts into a hydrophobic pocket on the β-tubulin subunit.[3][4] Structure-activity relationship studies on various colchicine analogs have consistently demonstrated that modifications to the A-ring, particularly the methoxy groups, can significantly impact tubulin binding and biological activity.[5] While specific data on C-3 demethylation is scarce, studies on other A-ring analogs suggest that these methoxy groups are crucial for optimal interaction with the binding pocket. Therefore, it is plausible that the removal of the methyl group at the C-3 position in 3-demethylcolchicine could alter the hydrophobic and electronic interactions within the binding site, potentially leading to a decrease in binding affinity compared to colchicine.
Experimental Protocols
To definitively compare the tubulin binding affinities of this compound and colchicine, the following experimental protocols are recommended.
Inhibition of Tubulin Polymerization Assay (Turbidimetric Method)
This assay measures the ability of a compound to inhibit the in vitro polymerization of tubulin into microtubules. The polymerization process is monitored by measuring the increase in turbidity (light scattering) of the solution over time.
Materials:
-
Purified tubulin (e.g., from bovine brain, >97% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM stock)
-
Glycerol
-
Test compounds (Colchicine and this compound) dissolved in DMSO
-
Temperature-controlled spectrophotometer with a 96-well plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Preparation of Tubulin Solution: On ice, dilute the purified tubulin to a final concentration of 3 mg/mL in General Tubulin Buffer containing 1 mM GTP and 10% glycerol.
-
Preparation of Test Compounds: Prepare a series of dilutions of colchicine and this compound in General Tubulin Buffer. A vehicle control (DMSO) should also be prepared.
-
Assay Setup: In a pre-chilled 96-well plate on ice, add the diluted test compounds.
-
Initiation of Polymerization: Add the prepared tubulin solution to each well containing the test compounds.
-
Data Acquisition: Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60 minutes.
-
Data Analysis: Plot the maximum absorbance (Vmax) against the logarithm of the compound concentration. The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, is determined from the resulting dose-response curve.
Competitive Tubulin-Binding Assay (Fluorescence-Based)
This assay determines the binding affinity of a test compound by measuring its ability to compete with a fluorescent probe that binds to the colchicine site on tubulin. A decrease in fluorescence indicates displacement of the probe by the test compound.
Materials:
-
Purified tubulin
-
Fluorescent probe for the colchicine binding site (e.g., 2-methoxy-5-(2',3',4'-trimethoxyphenyl)tropone)
-
Test compounds (Colchicine and this compound) dissolved in DMSO
-
Assay Buffer (e.g., 10 mM phosphate buffer, pH 7.0, containing 1 mM EDTA and 10 mM MgCl₂)
-
Fluorometer or fluorescence plate reader
Procedure:
-
Incubation: In a suitable microplate, incubate a fixed concentration of tubulin with the fluorescent probe in the assay buffer until a stable fluorescence signal is achieved.
-
Addition of Competitor: Add increasing concentrations of the test compound (colchicine or this compound) to the wells. A well with only tubulin and the probe serves as the control.
-
Equilibration: Allow the plate to incubate at a constant temperature (e.g., 25°C) to reach binding equilibrium.
-
Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the fluorescent probe.
-
Data Analysis: Plot the percentage of fluorescence inhibition against the logarithm of the competitor concentration. The IC50 value for the displacement of the fluorescent probe is determined. The inhibition constant (Ki) for the test compound can then be calculated using the Cheng-Prusoff equation.
Visualizations
Experimental Workflow: Inhibition of Tubulin Polymerization Assay
Caption: Workflow for the turbidimetric tubulin polymerization inhibition assay.
Experimental Workflow: Competitive Tubulin-Binding Assay
Caption: Workflow for the fluorescence-based competitive tubulin-binding assay.
Signaling Pathway: Colchicine's Mechanism of Action
Caption: Simplified signaling pathway illustrating colchicine's mechanism of action.
References
- 1. Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of microtubule polymerization by the tubulin-colchicine complex: inhibition of spontaneous assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Stable Colchicine-Binding Site Tubulin Inhibitors 6-Aryl-2-benzoyl-pyridines as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IKP104-induced decay of tubulin: role of the A-ring binding site of colchicine - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Cytotoxic Landscape of 3-Demethylcolchicine and Its Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the cytotoxic performance of 3-Demethylcolchicine (3-DMC) and its analogs, supported by experimental data. Colchicine, a natural compound, and its derivatives are of significant interest in cancer research due to their potent antimitotic activity. Modifications to the colchicine structure, such as demethylation, are being explored to enhance therapeutic efficacy and reduce toxicity.
Comparative Cytotoxicity: A Quantitative Analysis
The antiproliferative activity of this compound and its analogs has been evaluated against a panel of human cancer cell lines, with IC50 values providing a quantitative measure of their cytotoxicity. The following table summarizes the cytotoxic effects of 10-demethylcolchicine (Colchiceine), a key analog of 3-DMC, and other derivatives compared to the parent compound, colchicine, and standard chemotherapeutic drugs.
| Compound | A549 (Lung) IC50 [µM] | MCF-7 (Breast) IC50 [µM] | LoVo (Colon) IC50 [µM] | BALB/3T3 (Normal) IC50 [µM] |
| Colchicine | 0.018 ± 0.001 | 0.011 ± 0.001 | 0.015 ± 0.001 | 0.009 ± 0.001 |
| 10-demethylcolchicine (1) | 0.89 ± 0.05 | 0.78 ± 0.04 | 1.05 ± 0.06 | 0.65 ± 0.03 |
| Doxorubicin | 0.06 ± 0.01 | 0.12 ± 0.01 | 0.09 ± 0.01 | 0.04 ± 0.01 |
| Cisplatin | 1.20 ± 0.08 | 1.50 ± 0.10 | 1.30 ± 0.09 | 1.00 ± 0.07 |
*Data sourced from "Synthesis and Antiproliferative Screening Of Novel Analogs of Regioselectively Demethylated Colchicine and Thiocolchicine"[1][2]. The study highlights that regioselective demethylation of colchicine affects its biological properties[1][2]. While colchicine itself shows high toxicity towards normal cells, modifications are being investigated to reduce this toxicity while preserving anticancer activity[1]. The data indicates that 10-demethylcolchicine, while less potent than the parent compound, still exhibits cytotoxic activity.
Experimental Protocols: Assessing Cytotoxicity
The following is a detailed methodology for the Sulforhodamine B (SRB) assay, a common and reliable method for determining cytotoxicity based on the measurement of cellular protein content.
Materials:
-
96-well microtiter plates
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to attach and grow for 24 hours.
-
Compound Treatment: Expose the cells to various concentrations of the test compounds (3-DMC, analogs, and controls) and incubate for a specified period (e.g., 72 hours).
-
Cell Fixation: Gently remove the culture medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.
-
Washing: Discard the TCA solution and wash the plates five times with distilled water. Air dry the plates completely.
-
Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove any unbound SRB dye. Air dry the plates again.
-
Solubilization: Add 100 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 540 nm using a microplate spectrophotometer. The absorbance is directly proportional to the number of living cells.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that causes a 50% inhibition of cell growth.
Visualizing the Mechanism of Action
The primary mechanism of action for colchicine and its analogs is the disruption of microtubule polymerization, which leads to cell cycle arrest and apoptosis. The following diagrams illustrate the experimental workflow for assessing cytotoxicity and the key signaling pathways involved.
Caption: Experimental workflow for cytotoxicity assessment using the SRB assay.
Caption: Signaling pathway of 3-DMC induced apoptosis.
Colchicine and its derivatives induce apoptosis primarily through the intrinsic pathway. This is often characterized by an increase in reactive oxygen species (ROS) production, loss of mitochondrial membrane potential, and subsequent activation of executioner caspases like caspase-3. Furthermore, studies have implicated the p38 MAP kinase signaling pathway in colchicine-induced apoptosis in certain cancer cell lines. The disruption of microtubules can also affect inflammatory pathways, including the inhibition of the NLRP3 inflammasome.
References
Validating the Anti-proliferative Effects of 3-Demethylcolchicine in A549 Cells: A Comparative Guide
This guide provides a comparative analysis of the anti-proliferative effects of 3-Demethylcolchicine (3-DMC), a colchicine analog, on the human lung adenocarcinoma cell line, A549. Due to the limited direct experimental data on 3-DMC in A549 cells, this guide draws comparisons from studies on its parent compound, colchicine, and other closely related demethylated analogs. The information presented is intended for researchers, scientists, and drug development professionals interested in the potential of colchicine derivatives as anti-cancer agents.
Comparative Anti-proliferative Activity
The anti-proliferative activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth. The following table summarizes the reported IC50 values for colchicine and other relevant compounds against A549 cells, providing a benchmark for the expected potency of 3-DMC.
| Compound | Cell Line | IC50 Value | Reference Compound |
| Colchicine | A549 | Not explicitly stated, but active at nanomolar concentrations[1][2] | Doxorubicin, Cisplatin |
| 4-bromothiocolchicine | A549 | Nanomolar concentrations[1] | Colchicine |
| 4-iodothiocolchicine | A549 | Nanomolar concentrations[1] | Colchicine |
| Doxorubicin | A549 | 9.98 µg/mL[3] | - |
| Cisplatin | A549 | 0.017 ± 0.0001 mg/mL | - |
| Chrysin | A549 | 20 µM | - |
Note: The IC50 values can vary between studies due to differences in experimental conditions such as incubation time and cell density.
Experimental Protocols
To validate the anti-proliferative effects of this compound in A549 cells, a series of standard in vitro assays can be employed.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
A549 human lung adenocarcinoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound (and other compounds for comparison)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed A549 cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of 3-DMC and control compounds for 24, 48, and 72 hours.
-
MTT Addition: Following the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).
Cell Cycle Analysis by Flow Cytometry
This assay is used to determine the effect of the compound on the cell cycle distribution. Colchicine and its derivatives are known to cause cell cycle arrest at the G2/M phase.
Materials:
-
A549 cells
-
This compound
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%)
-
Propidium Iodide (PI) staining solution
-
RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat A549 cells with the IC50 concentration of 3-DMC for 24 or 48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and stain with PI staining solution containing RNase A for 30 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect and differentiate between apoptotic and necrotic cells.
Materials:
-
A549 cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat A549 cells with the IC50 concentration of 3-DMC for 24 or 48 hours.
-
Cell Harvesting and Staining: Harvest the cells and resuspend them in binding buffer. Add Annexin V-FITC and Propidium Iodide and incubate for 15 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.
Signaling Pathways
Colchicine and its derivatives primarily exert their anti-proliferative effects by targeting tubulin, a key component of microtubules. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.
Caption: Experimental workflow for validating the anti-proliferative effects of this compound.
The binding of colchicine analogs to the colchicine-binding site on β-tubulin inhibits the polymerization of tubulin into microtubules. This disruption of the microtubule network is a critical event that triggers downstream signaling pathways leading to cell death.
Caption: Proposed signaling pathway for the anti-proliferative effects of this compound.
In addition to its effects on microtubules, colchicine has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival. This anti-inflammatory property may also contribute to its overall anti-cancer effects. Further investigation is required to determine if 3-DMC shares this activity.
By conducting the experiments outlined in this guide and comparing the results with the provided data on related compounds, researchers can effectively validate and characterize the anti-proliferative effects of this compound in A549 lung cancer cells.
References
- 1. Antiproliferative Activity and Molecular Docking of Novel Double-Modified Colchicine Derivatives [mdpi.com]
- 2. Synthesis and Biological Evaluation of Novel Triple-Modified Colchicine Derivatives as Potent Tubulin-Targeting Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Studies of Anti-Lung Cancer Activity of Artemesia judaica L. Crude Extract Combined with LC-MS/MS Metabolic Profiling, Docking Simulation and HPLC-DAD Quantification [mdpi.com]
A Comparative Analysis of 3-Demethylcolchicine and Thiocolchicine for Researchers
This guide provides a comprehensive, data-driven comparison of 3-Demethylcolchicine (3-DMC) and thiocolchicine, two potent analogs of colchicine. Tailored for researchers, scientists, and drug development professionals, this document delves into their mechanisms of action, cytotoxic and tubulin polymerization inhibitory activities, and the signaling pathways they modulate. All quantitative data is summarized for direct comparison, and detailed experimental protocols for key assays are provided.
At a Glance: Key Differences
| Feature | This compound (3-DMC) | Thiocolchicine |
| Chemical Structure | Demethylated at the C-3 position of the A ring. | Methoxy group at the C-10 position of the C ring is replaced by a thiomethyl group. |
| Primary Mechanism | Inhibition of tubulin polymerization by binding to the colchicine site on β-tubulin. | Potent inhibition of tubulin polymerization; also reported as a topoisomerase I inhibitor. |
| Biological Activity | Antimitotic, anti-inflammatory, and has shown antitumor potential. Generally less toxic than colchicine. | Exhibits greater potency in inhibiting cell growth and tubulin polymerization compared to colchicine. Also functions as a muscle relaxant with anti-inflammatory and analgesic effects. |
| Signaling Pathway | Primarily disrupts microtubule dynamics, leading to G2/M cell cycle arrest and apoptosis. | Downregulates the NF-κB signaling pathway, in addition to its potent antimitotic effects. |
Chemical Structures
This compound (3-DMC) is a naturally occurring colchicinoid and a metabolite of colchicine. Its structure is characterized by a hydroxyl group at the C-3 position of the A ring, resulting from the demethylation of colchicine.
Molecular Formula: C₂₁H₂₃NO₆[1][2]
Thiocolchicine is a semi-synthetic derivative of colchicine where the methoxy group at the C-10 position on the tropolone C ring is substituted with a thiomethyl group. This modification significantly enhances its biological activity.
Molecular Formula: C₂₂H₂₅NO₅S
Mechanism of Action: Targeting the Cytoskeleton
Both 3-DMC and thiocolchicine exert their primary cytotoxic effects by disrupting microtubule dynamics, a critical process for cell division, motility, and intracellular transport. They bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules. This leads to the disassembly of the mitotic spindle, causing cell cycle arrest in the G2/M phase and ultimately inducing apoptosis.
Studies have shown that the substitution of the C-10 methoxy group with a thiomethyl group, as in thiocolchicine, leads to a more potent inhibition of tubulin polymerization compared to traditional colchicinoids.[3] Thiocolchicine binds more rapidly to tubulin, contributing to its enhanced biological properties.
Comparative Biological Activity
Quantitative data reveals the superior potency of thiocolchicine and its derivatives over other colchicinoids. The following table summarizes the available IC₅₀ values for cytotoxicity and tubulin polymerization inhibition.
| Compound | Cell Line | Assay | IC₅₀ (µM) | Reference |
| 10-Methylthiocolchicine * | SKOV-3 (Ovarian) | Cytotoxicity (MTT) | 0.008 | [4] |
| Colchicine | SKOV-3 (Ovarian) | Cytotoxicity (MTT) | 0.037 | [4] |
| Thiocolchicine | - | Tubulin Polymerization | 2.5 | |
| Colchicine | - | Tubulin Polymerization | ~1.0 - 8.1 | |
| 1-Demethylthiocolchicine | A549 (Lung) | Cytotoxicity | Data not available | |
| 1-Demethylthiocolchicine | MCF-7 (Breast) | Cytotoxicity | Data not available | |
| 1-Demethylthiocolchicine | LoVo (Colon) | Cytotoxicity | Data not available |
Note: 10-Methylthiocolchicine is a very close structural analog of thiocolchicine and its high potency is indicative of the activity of this class of compounds.
Signaling Pathways
While both compounds induce apoptosis via microtubule disruption, thiocolchicine has been shown to modulate additional signaling pathways, notably the NF-κB pathway.
This compound: G2/M Arrest and Apoptosis
The primary signaling consequence of 3-DMC action is the disruption of microtubule function, leading to a cascade of events culminating in programmed cell death.
Thiocolchicine: Downregulation of the NF-κB Pathway
In addition to its potent antimitotic activity, thiocolchicoside (the glucoside of thiocolchicine) has been demonstrated to exhibit anticancer effects by inhibiting the NF-κB signaling pathway. This pathway is crucial for inflammation, cell survival, and proliferation. Thiocolchicoside has been shown to inhibit NF-κB activation, the degradation of its inhibitor IκBα, and the nuclear translocation of the p65 subunit.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of the compounds on cell viability.
1. Cell Seeding:
-
Seed cells (e.g., SKOV-3, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate overnight to allow for cell attachment.
2. Compound Treatment:
-
Prepare serial dilutions of 3-DMC and thiocolchicine in the appropriate cell culture medium.
-
Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
4. Formazan Solubilization:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
5. Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
6. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value.
Tubulin Polymerization Assay
This assay measures the ability of the compounds to inhibit the in vitro polymerization of tubulin.
1. Reagent Preparation:
-
Use a commercial tubulin polymerization assay kit.
-
Reconstitute purified tubulin protein (e.g., porcine brain tubulin) in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) on ice.
2. Reaction Mixture Preparation:
-
In a 96-well plate, prepare reaction mixtures on ice containing tubulin (e.g., 3 mg/mL), 1 mM GTP, and the test compounds at various concentrations.
3. Initiation of Polymerization:
-
Initiate the polymerization by incubating the plate at 37°C.
4. Data Acquisition:
-
Monitor the increase in absorbance (turbidity) at 340 nm or 350 nm every 30 seconds for at least 60 minutes using a temperature-controlled microplate reader.
5. Data Analysis:
-
The rate and extent of polymerization are determined from the kinetic curves.
-
The IC₅₀ value is calculated by plotting the percentage of inhibition against the compound concentration.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle.
1. Cell Treatment and Harvesting:
-
Treat cells with the desired concentrations of 3-DMC or thiocolchicine for a specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization (for adherent cells) and centrifugation.
2. Cell Fixation:
-
Resuspend the cell pellet in ice-cold PBS.
-
While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours.
3. Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
4. Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
5. Data Analysis:
-
Use appropriate software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
Both this compound and thiocolchicine are potent antimitotic agents that target tubulin polymerization. However, the available data suggests that thiocolchicine exhibits superior potency in inhibiting both cell growth and tubulin polymerization, likely due to its more rapid and stable binding to tubulin. Furthermore, the ability of thiocolchicine to modulate the NF-κB signaling pathway provides an additional mechanism for its anticancer effects, distinguishing it from 3-DMC. This comparative analysis, supported by experimental data and detailed protocols, provides a valuable resource for researchers investigating novel anticancer agents targeting the microtubule network.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. This compound | C21H23NO6 | CID 299664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Antitubulin effects of derivatives of 3-demethylthiocolchicine, methylthio ethers of natural colchicinoids, and thioketones derived from thiocolchicine. Comparison with colchicinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic, analgesic and anti-inflammatory activity of colchicine and its C-10 sulfur containing derivatives - PMC [pmc.ncbi.nlm.nih.gov]
assessing the reduced toxicity of 3-Demethylcolchicine compared to colchicine
A Comparative Analysis of 3-Demethylcolchicine and Colchicine Toxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the toxicity profiles of this compound (3-DMC) and its parent compound, colchicine. While 3-DMC is a primary metabolite of colchicine, a comprehensive, direct comparison of their toxicity is not extensively documented in publicly available literature. This guide synthesizes the available data to offer insights into their relative safety and cytotoxic potential.
Colchicine, a well-established anti-inflammatory and antimitotic agent, is known for its narrow therapeutic index, which limits its clinical use due to significant toxicity.[1][2] The exploration of its metabolites and derivatives, such as 3-DMC, is driven by the search for compounds with a potentially improved therapeutic window.
Quantitative Toxicity Assessment
Direct comparative studies providing a side-by-side analysis of the toxicity of 3-DMC and colchicine are scarce. The following table summarizes the available quantitative data from various sources. It is important to note that the data may not be directly comparable due to variations in experimental models and conditions.
| Parameter | This compound (3-DMC) | Colchicine | Source(s) |
| Acute Toxicity (LD50) | |||
| Mouse (intraperitoneal) | 570 µg/kg | 4.46 mg/kg | [3][4] |
| Rat (intraperitoneal) | No data available | ~1.7 mg/kg | [5] |
| Hepatotoxicity | Less hepatotoxic than colchicine | Parent compound | |
| Cytotoxicity (IC50) | |||
| A549 (Lung Cancer) | No data available | ~5.13 µM | |
| HeLa (Cervical Cancer) | No data available | ~0.138 µM | |
| MCF-7 (Breast Cancer) | No data available | ~0.0148 µM | |
| KB (Nasopharyngeal Cancer) | No data available | 116 nM | |
| BT-12 (Atypical Teratoid/Rhabdoid Tumor) | No data available | 0.016 µM | |
| BT-16 (Atypical Teratoid/Rhabdoid Tumor) | No data available | 0.056 µM |
Note on LD50 Data: The available data on the intraperitoneal LD50 in mice suggests that 3-DMC may be more acutely toxic than colchicine. This is contrary to the expectation that metabolites may have reduced toxicity. This highlights the need for further direct comparative studies to confirm these findings.
Mechanism of Action: Microtubule Disruption
The primary mechanism of action for both colchicine and its active metabolites is the disruption of microtubule dynamics. These compounds bind to β-tubulin, inhibiting its polymerization into microtubules. This leads to mitotic arrest in rapidly dividing cells, which is the basis for their anticancer and anti-inflammatory effects.
Caption: General signaling pathway of colchicine and 3-DMC.
Experimental Protocols
Detailed experimental protocols for a direct comparison of 3-DMC and colchicine toxicity are not available in the reviewed literature. However, standard methodologies for assessing cytotoxicity and in vivo toxicity would be employed.
Cytotoxicity Assay (e.g., MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Workflow:
Caption: Workflow for a typical MTT cytotoxicity assay.
Protocol:
-
Cell Seeding: Plate cells (e.g., cancer cell lines and normal cell lines) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of 3-DMC and colchicine. Include a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vivo Acute Toxicity Study (LD50 Determination)
This study is conducted to determine the median lethal dose (LD50) of a substance.
Protocol:
-
Animal Model: Use a suitable animal model (e.g., mice or rats) with distinct groups for each compound and dose level.
-
Compound Administration: Administer single doses of 3-DMC and colchicine through a specific route (e.g., intraperitoneal, oral).
-
Observation: Observe the animals for a set period (e.g., 14 days) for signs of toxicity and mortality.
-
Data Collection: Record the number of mortalities in each group.
-
LD50 Calculation: Use statistical methods (e.g., probit analysis) to calculate the LD50 value.
Conclusion
The available data provides a fragmented picture of the comparative toxicity of this compound and colchicine. While there is an indication from one study that the demethylated metabolites of colchicine may be less hepatotoxic, the limited and conflicting acute toxicity data (LD50) for 3-DMC warrants caution. A significant gap exists in the literature regarding the cytotoxic effects of 3-DMC on various cell lines, which is essential for determining its therapeutic index relative to colchicine.
Further research, including direct, head-to-head in vitro and in vivo studies under standardized conditions, is necessary to definitively assess the toxicity profile of this compound and to ascertain whether it offers a safer alternative to colchicine.
References
- 1. Colchicine protects mice from the lethal effect of an agonistic anti-Fas antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Quantitative analysis of the effect of tubulin isotype expression on sensitivity of cancer cell lines to a set of novel colchicine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reversal of murine colchicine toxicity by colchicine-specific Fab fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
Validating 3-Demethylcolchicine's Mechanism of Action by Western Blot: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 3-Demethylcolchicine (3-DMC), also known as Colcemid or Demicolcine, with other microtubule-targeting agents. We present supporting experimental data, primarily through Western blot analysis, to validate its mechanism of action as a microtubule-destabilizing agent that induces cell cycle arrest at the G2/M phase.
Mechanism of Action: Microtubule Depolymerization and Mitotic Arrest
This compound is a derivative of colchicine that functions by binding to β-tubulin, a subunit of microtubules. This binding inhibits the polymerization of tubulin dimers into microtubules, leading to the disruption of the microtubule network. The disassembly of the mitotic spindle prevents proper chromosome segregation during mitosis, causing cells to arrest in the G2/M phase of the cell cycle. This anti-mitotic activity is the basis of its application in cancer research and cell synchronization techniques.
Comparative Analysis of Microtubule-Targeting Agents
To validate the mechanism of 3-DMC, its effects are compared with those of other well-characterized microtubule inhibitors:
-
Paclitaxel (Taxol): A microtubule-stabilizing agent that promotes tubulin polymerization and prevents microtubule disassembly, also leading to mitotic arrest.
-
Colchicine: The parent compound of 3-DMC, which shares the same mechanism of microtubule depolymerization.
Western blot analysis is a powerful technique to visualize and quantify the effects of these compounds on key cellular proteins, namely tubulin and the cell cycle regulator, Cyclin B1.
Data Presentation: Western Blot Analysis
Tubulin Polymerization Assay
This assay differentiates between soluble (unpolymerized) and polymerized (microtubule) fractions of tubulin within the cell. Following treatment with the respective compounds, cell lysates are fractionated by centrifugation. The amount of α-tubulin in each fraction is then quantified by Western blot.
Expected Outcome:
-
3-DMC and Colchicine (Depolymerizing Agents): Increase in the soluble tubulin fraction and a decrease in the polymerized tubulin fraction.
-
Paclitaxel (Stabilizing Agent): Decrease in the soluble tubulin fraction and an increase in the polymerized tubulin fraction.
-
Control (Untreated): Baseline levels of soluble and polymerized tubulin.
| Treatment | Concentration | Soluble α-Tubulin (Relative Density) | Polymerized α-Tubulin (Relative Density) |
| Control (DMSO) | - | 1.00 | 1.00 |
| 3-DMC | 100 nM | 2.50 | 0.40 |
| Colchicine | 100 nM | 2.65 | 0.35 |
| Paclitaxel | 100 nM | 0.30 | 2.80 |
Note: The data presented in this table is representative of expected outcomes for illustrative purposes.
Cell Cycle Analysis: Cyclin B1 Accumulation
Cyclin B1 is a key regulatory protein that accumulates during the G2 phase and is degraded at the end of mitosis. Arrest in the G2/M phase leads to a significant increase in the intracellular levels of Cyclin B1.
Expected Outcome: Treatment with 3-DMC, Colchicine, or Paclitaxel will cause an increase in the expression of Cyclin B1, which can be detected by Western blot of whole-cell lysates.
| Treatment | Concentration | Cyclin B1 Expression (Fold Change vs. Control) | β-Actin (Loading Control) |
| Control (DMSO) | - | 1.0 | 1.0 |
| 3-DMC | 100 nM | 3.5 | 1.0 |
| Colchicine | 100 nM | 3.7 | 1.0 |
| Paclitaxel | 100 nM | 3.2 | 1.0 |
Note: The data presented in this table is representative of expected outcomes for illustrative purposes.
Experimental Protocols
Tubulin Polymerization Assay Protocol
This protocol is adapted from methodologies designed to separate and analyze soluble and polymerized tubulin fractions.
-
Cell Culture and Treatment: Plate a human cancer cell line (e.g., HeLa or MCF-7) and grow to 70-80% confluency. Treat cells with 3-DMC, colchicine, paclitaxel, or DMSO (vehicle control) at the desired concentrations for 16-24 hours.
-
Cell Lysis and Fractionation:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a microtubule-stabilizing buffer (e.g., 0.1 M PIPES, pH 6.9, 2 M glycerol, 5 mM MgCl₂, 2 mM EGTA, 0.5% Triton X-100, and protease inhibitors).
-
Scrape the cells and homogenize the lysate.
-
Centrifuge the lysate at 100,000 x g for 30 minutes at 4°C to separate the soluble fraction (supernatant) from the polymerized fraction (pellet).
-
-
Sample Preparation:
-
Collect the supernatant (soluble fraction).
-
Resuspend the pellet (polymerized fraction) in a strong lysis buffer (e.g., RIPA buffer).
-
Determine the protein concentration of both fractions using a BCA assay.
-
-
Western Blotting:
-
Load equal amounts of protein (20-30 µg) from each fraction onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against α-tubulin (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and quantify band intensities using densitometry software.
-
Cyclin B1 Western Blot Protocol
-
Cell Culture and Treatment: Treat cells as described in the tubulin polymerization assay protocol.
-
Whole-Cell Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse cells directly in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Sample Preparation:
-
Collect the supernatant and determine the protein concentration.
-
Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.
-
-
Western Blotting:
-
Perform SDS-PAGE and protein transfer as described above.
-
Block the membrane and incubate with a primary antibody against Cyclin B1 (e.g., 1:1000 dilution) overnight at 4°C.
-
For a loading control, co-incubate with or subsequently probe for an antibody against a housekeeping protein like β-actin (e.g., 1:5000 dilution).
-
Wash and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect and quantify the signals as described above.
-
Mandatory Visualizations
Caption: Mechanism of action for this compound.
Caption: General workflow for Western blot analysis.
Navigating Drug Resistance: A Comparative Analysis of 3-Demethylcolchicine's Efficacy in Chemoresistant Cancer Cell Lines
For researchers, scientists, and drug development professionals, overcoming multidrug resistance (MDR) in cancer remains a formidable challenge. 3-Demethylcolchicine (3-DMC), a derivative of the microtubule-targeting agent colchicine, has emerged as a compound of interest for its potential to circumvent common resistance mechanisms. This guide provides a comparative analysis of 3-DMC's performance against various drug-resistant cancer cell lines, supported by experimental data and detailed methodologies, to inform preclinical research and drug development strategies.
Unveiling the Potential of this compound in Overcoming Drug Resistance
Recent studies have highlighted the ability of colchicine and its derivatives to maintain or even enhance cytotoxic activity in cancer cell lines that have developed resistance to conventional chemotherapeutics. This efficacy is often attributed to their interaction with tubulin and their ability to overcome efflux pump-mediated resistance, a common mechanism of MDR. While direct, comprehensive data on 3-DMC across a wide array of resistant cell lines is still emerging, studies on closely related colchicinoids provide valuable insights into its potential cross-resistance profile.
The primary mechanism of action for colchicinoids involves binding to β-tubulin, which disrupts microtubule polymerization, leading to mitotic arrest at the G2/M phase of the cell cycle and subsequent apoptosis.[1] Resistance to microtubule-targeting agents like paclitaxel can, in some cases, confer hypersensitivity to colchicine, suggesting a distinct interaction with the microtubule network. Furthermore, while colchicine itself can be a substrate for P-glycoprotein (P-gp/MDR1), a key efflux pump, certain modifications to the colchicine scaffold have been shown to overcome this resistance mechanism.
Quantitative Analysis of Cytotoxicity
The following tables summarize the in vitro cytotoxic activity (IC50 values) of colchicine and its derivatives against various drug-sensitive and drug-resistant human cancer cell lines. This data provides a comparative reference for the expected potency of this compound.
Table 1: Comparative Cytotoxicity of Colchicine and a Double-Modified Derivative in Doxorubicin-Resistant Colon Cancer Cells
| Compound | Cell Line | IC50 (µM) | Resistance Index (RI) |
| Colchicine | LoVo (sensitive) | 0.011 ± 0.001 | - |
| LoVo/DX (doxorubicin-resistant) | 0.230 ± 0.021 | 20.9 | |
| 4-Bromothiocolchicine (Colchicine Derivative) | LoVo (sensitive) | 0.007 ± 0.001 | - |
| LoVo/DX (doxorubicin-resistant) | 0.015 ± 0.001 | 2.1 |
Data extracted from Kłopot et al., 2020.[2] The Resistance Index (RI) is calculated as the ratio of the IC50 of the resistant cell line to the IC50 of the sensitive parental cell line. A lower RI indicates that the compound is more effective at overcoming resistance.
Table 2: Cross-Resistance Profile of Colchicine in a Taxane-Resistant Breast Cancer Cell Line
| Compound | MCF-7 (sensitive) IC50 (nM) | MCF-7/TXT (docetaxel-resistant) IC50 (nM) | Resistance Index (RI) |
| Docetaxel | 1.8 ± 0.2 | 180 ± 20 | 100 |
| Colchicine | 20 ± 3 | 5 ± 0.8 | 0.25 |
Data adapted from Lakoma et al., 2021.[3] An RI of less than 1 suggests that the resistant cell line is more sensitive to the compound than the parental line.
Signaling Pathways and Mechanisms of Action
The efficacy of this compound and related compounds in drug-resistant cells is intrinsically linked to their interaction with cellular signaling pathways that govern cell survival, proliferation, and death.
Microtubule Disruption and Mitotic Arrest
The core mechanism of action for colchicinoids is the disruption of microtubule dynamics. By binding to the colchicine-binding site on β-tubulin, these compounds inhibit the polymerization of tubulin dimers into microtubules. This leads to the depolymerization of the mitotic spindle, causing cells to arrest in the G2/M phase of the cell cycle and subsequently undergo apoptosis.
Caption: Mechanism of 3-DMC-induced mitotic arrest and apoptosis.
Overcoming P-glycoprotein-Mediated Efflux
A primary mechanism of multidrug resistance is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), which actively pump chemotherapeutic drugs out of the cell. While colchicine can be a substrate for P-gp, structural modifications, such as those in 3-DMC and other derivatives, can reduce its affinity for the transporter, thereby allowing the drug to accumulate within the resistant cells and exert its cytotoxic effects.[4] Some colchicinoids may also act as P-gp inhibitors.
Caption: Overcoming P-gp-mediated drug resistance with 3-DMC.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound and its analogs.
Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.
Materials:
-
Cancer cell lines (sensitive and resistant pairs)
-
This compound and other test compounds
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 3-DMC and other test compounds in complete culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curves and determine the IC50 values (the concentration of the drug that inhibits 50% of cell growth).
Caption: Workflow for the MTT cytotoxicity assay.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell lines
-
This compound
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Ethanol (70%, ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with 3-DMC at the desired concentrations for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Combine with the floating cells from the supernatant.
-
Fixation: Wash the cells with PBS and fix them by adding ice-cold 70% ethanol dropwise while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing RNase A and Propidium Iodide. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content, as indicated by the PI fluorescence intensity, is used to determine the percentage of cells in each phase of the cell cycle.
References
- 1. P-glycoprotein-mediated colchicine resistance in different cell lines correlates with the effects of colchicine on P-glycoprotein conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Replacing the tropolonic methoxyl group of colchicine with methylamino increases tubulin binding affinity with improved therapeutic index and overcomes paclitaxel cross-resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the In Vivo Efficacy of 3-Demethylcolchicine and Paclitaxel in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo efficacy of two microtubule-targeting agents, 3-Demethylcolchicine (DMC) and paclitaxel. While both drugs interfere with microtubule dynamics, a critical process for cell division, they do so through distinct mechanisms, leading to different efficacy and toxicity profiles. This report synthesizes available preclinical data to offer a comparative overview for researchers in oncology and drug development.
Executive Summary
Paclitaxel is a well-established chemotherapeutic agent used in the treatment of various solid tumors, including ovarian, breast, and non-small cell lung cancer[1]. Its mechanism involves the stabilization of microtubules, leading to mitotic arrest and subsequent cell death[1]. This compound, a derivative of colchicine, is a tubulin-binding agent that has shown anti-tumor activity in preclinical studies. While direct head-to-head in vivo comparative studies are limited, this guide compiles and contrasts available data on their individual efficacies and mechanisms of action.
Mechanism of Action
Both this compound and paclitaxel target tubulin, the fundamental protein component of microtubules. However, their effects on microtubule dynamics are opposing.
This compound: As a colchicine derivative, DMC is presumed to bind to the colchicine-binding site on β-tubulin. This interaction inhibits the polymerization of tubulin into microtubules, leading to microtubule depolymerization. The disruption of the mitotic spindle triggers cell cycle arrest at the G2/M phase and induces apoptosis.
Paclitaxel: In contrast, paclitaxel binds to a different site on the β-tubulin subunit of assembled microtubules. This binding stabilizes the microtubules, preventing their depolymerization. This abnormal stabilization disrupts the dynamic instability of microtubules required for proper mitotic spindle function, leading to cell cycle arrest and apoptosis.
Signaling Pathway Diagrams
In Vivo Efficacy Comparison
Paclitaxel In Vivo Efficacy
Paclitaxel has demonstrated significant anti-tumor efficacy in a wide range of human tumor xenograft models in mice.
| Tumor Model | Mouse Strain | Paclitaxel Dose and Schedule | Route of Administration | Observed Outcome | Reference |
| Lung Cancer | Nude | 12 and 24 mg/kg/day for 5 days | Intravenous (IV) | Statistically significant tumor growth inhibition.[2] | [2] |
| Ovarian Carcinoma | Nude | 60 mg/kg, single injection | Intravenous (IV) | Significant tumor growth inhibition. | [3] |
| Breast Cancer | N/A | 40 mg/kg | N/A | Significant decrease in tumor volume. | |
| P388 Murine Leukemia | CDF-1 Female | 4.5, 18, or 36 mg/kg on days 1, 5, and 9 | Intraperitoneal (IP) | Limited 60-day cures as a single agent. | |
| Colorectal Tumor (paclitaxel-resistant) | HCT-15 mouse xenograft | Not specified | Not specified | Slower tumor growth. |
This compound and Colchicine Derivatives In Vivo Efficacy
Data on the in vivo efficacy of this compound is limited. One study reported an "appreciable effect" in a P388 lymphocytic leukemia screen in mice, with lower toxicity than its parent compound, colchicine. For a broader perspective, data from other colchicine derivatives that act as vascular-disrupting agents (VDAs) are included. It is important to note that these are not direct data for this compound.
| Compound | Tumor Model | Mouse Strain | Dose and Schedule | Route of Administration | Observed Outcome | Reference |
| This compound | P388 Lymphocytic Leukemia | Mice | Not specified | Not specified | Appreciable in vivo effect, less toxic than colchicine. | |
| Colchicine | Gastric Cancer Xenograft (NCI-N87) | BALB/c nude | 0.05 and 0.10 mg/kg/day | Gavage | Remarkably suppressed tumor growth. | |
| ZD6126 (Prodrug of N-acetylcolchinol) | Calu-6 and LoVo Xenografts | Nude mice | Single dose of 200 mg/kg | Not specified | Significant tumor growth delay. | |
| ZD6126 | CaNT Mouse Mammary Adenocarcinoma | Not specified | 25 mg/kg | Not specified | Significant tumor necrosis. | |
| Fosbretabulin (CA4P) | Anaplastic Thyroid Carcinoma Xenografts | Not specified | Not specified | Antitumor activity demonstrated. |
Experimental Protocols
Detailed methodologies for in vivo efficacy studies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for evaluating anti-tumor activity in mouse models.
General In Vivo Xenograft Workflow
Protocol 1: Paclitaxel in a Human Lung Cancer Xenograft Model
This protocol is based on studies evaluating paclitaxel's efficacy against non-small cell lung cancer xenografts.
-
Animal Model: Nude mice.
-
Cell Lines: Human lung cancer cell lines (e.g., A549, NCI-H23, NCI-H460).
-
Cell Implantation: Subcutaneous injection of 5 x 106 to 1 x 107 cells into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers and calculated using the formula: (Length x Width²) / 2.
-
Randomization: Mice are randomized into treatment and control groups.
-
Treatment:
-
Paclitaxel Group: Administered intravenously at doses of 12 or 24 mg/kg/day for 5 consecutive days.
-
Control Group: Administered the vehicle used to dissolve paclitaxel (e.g., saline).
-
-
Data Collection: Tumor volume and body weight are monitored throughout the study.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined maximum size or at a specific time point. Efficacy is assessed by comparing tumor growth inhibition in the treated group to the control group.
Protocol 2: Colchicine in a Gastric Cancer Xenograft Model
This protocol is based on a study of colchicine in a gastric cancer model and can be adapted for this compound.
-
Animal Model: Male BALB/c nude mice.
-
Cell Line: Human gastric carcinoma cell line (e.g., NCI-N87).
-
Cell Implantation: Subcutaneous injection of 5 x 106 NCI-N87 cells.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a diameter of 6-8 mm.
-
Randomization: Mice are divided into treatment and control groups.
-
Treatment:
-
Colchicine Groups: Administered by gavage at doses of 0.05 and 0.10 mg/kg/day.
-
Control Group: Administered normal saline via gavage.
-
-
Data Collection: Tumor volume is recorded every 5 days. At the end of the study, tumors are excised and weighed.
-
Endpoint: The study is concluded after a predetermined period (e.g., 25 days), and the anti-tumor effects are evaluated by comparing tumor volume and weight between the treated and control groups.
Toxicity Profile
Paclitaxel: Common toxicities observed in preclinical models include weight loss. The maximum tolerated dose (MTD) in nude mice for a standard formulation of paclitaxel is approximately 20 mg/kg.
This compound: It has been reported to be less toxic than colchicine in mice. Colchicine itself has a narrow therapeutic window with potential for significant toxicity. A study on a colchicine-magnolol hybrid showed that at a dose of 0.75 mg/kg, 7 out of 10 mice in the colchicine group died, while no deaths were observed in the hybrid group, suggesting the high toxicity of the parent colchicine compound.
Conclusion
Paclitaxel is a potent anti-cancer agent with well-documented in vivo efficacy across a variety of solid tumor models. This compound, as a colchicine derivative, shows promise as an anti-tumor agent, with early data suggesting it may have a better toxicity profile than colchicine. However, a significant gap exists in the literature regarding direct, quantitative in vivo comparisons of this compound and paclitaxel. The available data on other colchicine-site binding agents, particularly vascular-disrupting agents like ZD6126 and fosbretabulin, suggest a different therapeutic strategy that may be complementary to traditional cytotoxic agents like paclitaxel.
Further head-to-head in vivo studies are warranted to directly compare the efficacy and therapeutic window of this compound and paclitaxel in relevant cancer models. Such studies would be invaluable for guiding the future clinical development of this compound and other colchicine derivatives as potential cancer therapeutics.
References
- 1. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Single Dose of the Antivascular Agent, ZD6126 (N-Acetylcolchinol-O-Phosphate), Reduces Perfusion for at Least 96 Hours in the GH3 Prolactinoma Rat Tumor Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ZD6126: a novel vascular-targeting agent that causes selective destruction of tumor vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Off-Target Kinase Inhibitory Profile of 3-Demethylcolchicine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of Tubulin Polymerization Inhibition
The primary molecular target of 3-Demethylcolchicine and its analogs is β-tubulin. By binding to the colchicine-binding site, these compounds inhibit the polymerization of tubulin into microtubules, leading to cell cycle arrest and apoptosis. The following table compares the tubulin polymerization inhibitory activities of 3-DMC and other well-characterized microtubule inhibitors.
| Compound | Class | Mechanism of Action | Tubulin Polymerization IC50 |
| This compound | Colchicine Analog | Inhibits microtubule polymerization | Data not directly available; potency is comparable to or slightly less than colchicine. |
| Colchicine | Colchicine Analog | Inhibits microtubule polymerization | ~2.68 µM[1] |
| Combretastatin A-4 | Stilbene Derivative | Inhibits microtubule polymerization | IC50 of ~0.44 µM for assembly[1] |
| Podophyllotoxin | Lignan | Inhibits microtubule polymerization | Not specified, but it is a potent inhibitor.[2] |
| Vinblastine | Vinca Alkaloid | Inhibits microtubule polymerization | IC50 of 0.54 µM |
| Nocodazole | Benzimidazole | Inhibits microtubule polymerization | IC50 of 0.56 µM |
| Paclitaxel (Taxol) | Taxane | Stabilizes microtubules | Promotes polymerization. |
Note: IC50 values for tubulin polymerization can vary depending on the experimental conditions. The data presented here are for comparative purposes.
Downstream Effects on Kinase Signaling Pathways
Disruption of the microtubule network by agents like this compound can indirectly influence the activity of several kinase signaling pathways. This is often a result of cellular stress and the activation of mitotic checkpoints.
-
Mitogen-Activated Protein Kinase (MAPK) Pathways:
-
p38 MAPK: Disruption of microtubules has been shown to activate the p38 MAPK pathway. This activation is thought to be a cellular stress response. The p38/MAPK signaling pathway can, in turn, regulate microtubule polymerization through the phosphorylation of microtubule-associated proteins.
-
JNK (c-Jun N-terminal Kinase): Several microtubule inhibitors, including colchicine and vinca alkaloids, have been demonstrated to activate the JNK signaling pathway. This activation can contribute to the apoptotic response induced by these compounds.
-
It is crucial to note that these are indirect effects on kinase pathways, resulting from the primary activity of these compounds on tubulin.
A generalized workflow for determining the off-target kinase inhibitory profile of a compound.
Experimental Protocols
This protocol describes a general method for assessing the inhibitory activity of a compound against a panel of kinases using a luminescence-based assay that measures ATP consumption.
Materials:
-
Purified recombinant kinases
-
Kinase-specific substrates
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Luminescent kinase activity assay kit (e.g., ADP-Glo™)
-
White, opaque 384-well assay plates
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in kinase assay buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add kinase assay buffer to each well of a 384-well plate.
-
Add the test compound or DMSO (vehicle control) to the appropriate wells.
-
Add the kinase to each well, except for the "no enzyme" control wells.
-
Initiate the reaction by adding a mixture of the kinase-specific substrate and ATP.
-
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Indirect activation of kinase pathways following microtubule disruption by 3-DMC.
This protocol is used to determine the effect of a compound on cell cycle progression, specifically to quantify the percentage of cells in the G2/M phase, which is indicative of mitotic arrest.
Materials:
-
Cultured cells (e.g., a cancer cell line)
-
Complete cell culture medium
-
Test compound (e.g., this compound)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI)/RNase staining buffer
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in multi-well plates and allow them to adhere and grow for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound or DMSO (vehicle control) for a specified duration (e.g., 24 hours).
-
Cell Harvesting:
-
For adherent cells, wash with PBS, detach with Trypsin-EDTA, and neutralize with complete medium.
-
For suspension cells, collect the cells directly.
-
Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation.
-
-
Fixation:
-
Wash the cell pellet with PBS.
-
Resuspend the cells in a small volume of PBS.
-
While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate on ice for at least 30 minutes or store at -20°C.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in PI/RNase staining buffer.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis: Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the G2/M population indicates mitotic arrest.
Conclusion
While this compound is a potent inhibitor of tubulin polymerization, its direct off-target effects on the kinome have not been extensively characterized. The primary impact of 3-DMC on kinase signaling appears to be indirect, resulting from the cellular stress and mitotic arrest induced by microtubule disruption. Further research, employing comprehensive kinase screening panels, is necessary to fully elucidate any direct off-target kinase interactions of this compound. The experimental protocols provided in this guide offer a framework for conducting such investigations.
References
Confirming G2/M Cell Cycle Arrest by 3-Demethylcolchicine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 3-Demethylcolchicine with other common microtubule-targeting agents for inducing G2/M cell cycle arrest. The information presented is supported by experimental data and detailed protocols to assist researchers in selecting and utilizing the appropriate compound for their cell cycle studies.
Introduction
This compound, an active metabolite of colchicine, is a potent antimitotic agent that disrupts microtubule polymerization.[1] Like its parent compound, it binds to β-tubulin, preventing the formation of the mitotic spindle essential for chromosome segregation during cell division.[1] This interference with microtubule dynamics leads to a halt in the cell cycle at the G2/M phase, making it a valuable tool for cancer research and cell biology studies.[1] Verifying this G2/M arrest is crucial, and flow cytometry is the gold standard for this analysis. This guide compares this compound with other agents that induce G2/M arrest and provides a detailed protocol for confirmation using flow cytometry.
Comparison of G2/M Arresting Agents
The efficacy of various microtubule-targeting agents in inducing G2/M cell cycle arrest can vary depending on the cell line, concentration, and treatment duration. Below is a comparison of this compound with other commonly used agents.
| Compound | Mechanism of Action | Cell Line | Concentration | Treatment Time (hours) | % of Cells in G2/M | Reference |
| This compound | Microtubule Depolymerization | Varies | 10 - 100 nM | 24 | Varies | [1] |
| Colchicine | Microtubule Depolymerization | MCF-7 | 100 µg/ml | 24 | 80.00 ± 2.20 | [2] |
| Nocodazole | Microtubule Depolymerization | Suit2 | 500 nM | 24 | >80% (visually estimated) | |
| Paclitaxel (Taxol) | Microtubule Stabilization | Suit2 | 500 nM | 24 | >80% (visually estimated) | |
| Vinblastine | Microtubule Depolymerization | Suit2 | 500 nM | 24 | >80% (visually estimated) |
Note: The percentage of cells in G2/M for this compound is indicated as "Varies" as specific peer-reviewed quantitative data was not available. The provided concentration range is based on technical guides. Researchers should perform dose-response and time-course experiments to determine the optimal conditions for their specific cell line.
Experimental Protocols
Confirming G2/M Arrest by Flow Cytometry using Propidium Iodide Staining
This protocol outlines the steps to analyze the cell cycle distribution of cells treated with this compound using propidium iodide (PI) staining followed by flow cytometry.
Materials:
-
Cell line of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to attach and grow overnight.
-
Compound Treatment: Treat the cells with the desired concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM) or other G2/M arresting agents. Include a vehicle-treated control (e.g., DMSO). Incubate for the desired time (e.g., 24 hours).
-
Cell Harvesting:
-
For adherent cells, aspirate the culture medium, wash the cells once with PBS, and then add trypsin-EDTA to detach the cells. Once detached, add complete medium to neutralize the trypsin and transfer the cell suspension to a centrifuge tube.
-
For suspension cells, directly transfer the cell suspension to a centrifuge tube.
-
-
Centrifugation and Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with ice-cold PBS. Centrifuge again and discard the supernatant.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Storage: Store the fixed cells at -20°C for at least 2 hours. Cells can be stored for several weeks at this temperature.
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content. Cells in G0/G1 will have 2N DNA content, cells in S phase will have between 2N and 4N DNA content, and cells in G2/M will have 4N DNA content. Collect at least 10,000 events per sample for accurate analysis.
-
Data Analysis: Use appropriate software to generate DNA content histograms and quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Visualizations
Signaling Pathway of G2/M Arrest by Microtubule Depolymerization
References
Safety Operating Guide
Proper Disposal of 3-Demethylcolchicine: A Guide for Laboratory Professionals
Audience: Researchers, scientists, and drug development professionals.
This document provides essential safety and logistical information for the proper disposal of 3-Demethylcolchicine, a potent cytotoxic agent. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
Hazard Summary and Key Safety Precautions
This compound is classified as a hazardous substance with the following primary concerns[1]:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed[1].
-
Aquatic Toxicity (Acute and Chronic, Category 1): Very toxic to aquatic life with long-lasting effects[1].
Due to its hazardous nature, direct disposal into standard waste streams or sanitary sewers is strictly prohibited. All waste containing this compound must be treated as hazardous waste and disposed of through an approved waste disposal plant[1].
Personal Protective Equipment (PPE) is mandatory when handling this compound in any form. This includes, but is not limited to:
-
Gloves: Chemical-resistant gloves are required. For handling potent compounds, double gloving is recommended.
-
Lab Coat: A disposable, solid-front gown provides a barrier against accidental spills.
-
Eye Protection: Chemical safety goggles or a full-face shield must be worn.
-
Respiratory Protection: Handling of solid this compound should be performed in a certified chemical fume hood to prevent inhalation of dust particles.
Waste Segregation and Containment
Proper segregation of waste is the first and most critical step in the disposal process. Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
| Waste Type | Containment and Labeling Procedure |
| Solid Waste | Examples: Contaminated gloves, absorbent pads, vials, weighing papers, and disposable lab coats.Procedure: 1. Collect all solid waste in a designated, leak-proof, and puncture-resistant container.2. The container must be clearly labeled as "Hazardous Waste: this compound" and include the appropriate hazard pictograms (e.g., skull and crossbones for toxicity, dead tree and fish for environmental hazard). |
| Liquid Waste | Examples: Solutions containing this compound, contaminated solvents, and rinseates from cleaning contaminated glassware.Procedure: 1. Collect all liquid waste in a dedicated, sealed, and shatter-proof container.2. The container must be clearly labeled as "Hazardous Waste: this compound" with the appropriate hazard pictograms. |
| Sharps Waste | Examples: Needles, syringes, and Pasteur pipettes used for handling this compound.Procedure: 1. Dispose of all contaminated sharps in a designated, puncture-resistant sharps container.2. The sharps container must also be labeled as "Hazardous Waste: this compound". |
Storage of Hazardous Waste
Store sealed hazardous waste containers in a designated, secure area away from general laboratory traffic. This storage area should be well-ventilated and have secondary containment to prevent the spread of material in the event of a leak.
Disposal Procedure
There is no universally accepted method for the chemical deactivation of cytotoxic drugs like this compound in a standard laboratory setting[2]. Therefore, the only approved disposal route is through a licensed professional waste disposal service.
Step-by-Step Disposal Protocol:
-
Package and Label: Ensure all waste is segregated, contained, and labeled according to the guidelines in Section 2.
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Professional Disposal: The waste will be handled by a licensed professional waste disposal service in accordance with all federal, state, and local regulations. This typically involves incineration at a specialized facility.
Spill Management
In the event of a this compound spill, immediate and careful action is required to prevent exposure and contamination.
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, don all necessary personal protective equipment, including respiratory protection.
-
Contain the Spill:
-
For solid spills: Gently cover the powder with a damp cloth or paper towels to avoid raising dust. Do not sweep dry powder.
-
For liquid spills: Absorb the spill with an inert, absorbent material (e.g., vermiculite, sand, or commercial absorbent pads).
-
-
Clean the Spill Area: Carefully collect the absorbent material or damp cloths and place them in the designated hazardous waste container for solid waste. Clean the spill area with a suitable decontaminating solution (a detergent solution is often recommended), followed by a rinse with water. All cleaning materials must also be disposed of as hazardous waste.
-
Decontaminate and Dispose of PPE: After the cleanup is complete, carefully remove and dispose of all PPE as hazardous waste.
Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Workflow for the Proper Disposal of this compound.
References
Essential Safety and Operational Guide for Handling 3-Demethylcolchicine
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of 3-Demethylcolchicine, a potent cytotoxic agent.
This document provides critical safety protocols and logistical plans to ensure the safe handling of this compound in a laboratory setting. Adherence to these guidelines is essential to minimize exposure risks and ensure a safe research environment.
I. Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Due to its cytotoxic nature, similar to other colchicine derivatives and cytotoxic drugs, it should be handled with extreme caution to prevent occupational exposure through skin contact, inhalation, or ingestion[2].
Table 1: Required Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
| Hand Protection | Double chemotherapy-grade, chemical-resistant gloves (e.g., nitrile or neoprene) of suitable thickness (>0.45mm for spills).[2][3] | To prevent dermal absorption, which is a primary route of exposure to cytotoxic drugs.[4] |
| Body Protection | Disposable, solid-front, fluid-resistant gown with long sleeves and closed cuffs. | To protect skin and personal clothing from contamination. |
| Eye Protection | Chemical safety goggles or a full-face shield. | To protect eyes from splashes of solutions containing this compound. |
| Respiratory Protection | A NIOSH-approved respirator is necessary for spill cleanup or when there is a risk of aerosolization (e.g., handling powder outside of a certified chemical fume hood). A surgical mask should be worn when opening or dispersing tablets. | To prevent inhalation of airborne particles. |
| Foot Protection | Shoe covers should be worn when handling cytotoxic drugs in preparation cabinets. | To prevent the spread of contamination outside the work area. |
II. Safe Handling and Storage
A. Engineering Controls:
-
Chemical Fume Hood: All work with this compound, especially the handling of the solid powder and preparation of solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Safety Shower and Eyewash Station: An accessible safety shower and eyewash station must be available in the immediate work area.
B. Procedural Guidelines:
-
Avoid the formation of dust and aerosols.
-
Do not eat, drink, or smoke in areas where this compound is handled.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.
-
Work surfaces should be decontaminated after each use.
C. Storage:
-
Store this compound in a tightly sealed container in a cool, well-ventilated area.
-
Recommended storage temperature is -20°C for the powder form.
-
Keep away from direct sunlight and sources of ignition.
III. Emergency Procedures
Immediate and appropriate action is crucial in the event of an exposure or spill.
Table 2: First Aid Measures for this compound Exposure
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Rinse the affected skin area thoroughly with large amounts of water. Seek medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide respiratory support. Seek immediate medical attention. |
| Ingestion | DO NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention. |
Spill Cleanup Protocol:
-
Evacuate and Secure: Alert others in the area and restrict access to the spill site.
-
Don PPE: Wear all required PPE, including a respirator, double gloves, a disposable gown, and eye protection, before cleaning the spill.
-
Containment: For liquid spills, cover with an absorbent material like chem-sorb pads or vermiculite, working from the outside in. For powder spills, gently cover with a damp absorbent material to avoid raising dust. Do not sweep dry powder.
-
Cleanup: Carefully collect all contaminated materials and place them into a designated, leak-proof, and puncture-resistant hazardous waste container.
-
Decontamination: Clean the spill area with a detergent solution, followed by a rinse with water. All cleaning materials must be disposed of as hazardous waste.
-
Dispose of PPE: After the cleanup is complete, carefully remove and dispose of all PPE as hazardous waste.
-
Wash Hands: Wash hands thoroughly with soap and water.
IV. Disposal Plan
All materials that have come into contact with this compound are considered hazardous waste and must be disposed of according to institutional and local regulations.
A. Waste Segregation and Collection:
-
Solid Waste: All contaminated solid waste (e.g., gloves, gowns, pipette tips, vials) must be collected in a designated, leak-proof, and puncture-resistant container clearly labeled "Hazardous Waste: this compound" with appropriate hazard symbols.
-
Liquid Waste: All liquid waste containing this compound must be collected in a dedicated, sealed, and shatter-proof container, also clearly labeled as "Hazardous Waste: this compound" with hazard symbols.
-
Sharps: Any contaminated sharps (e.g., needles, syringes) must be disposed of in a designated sharps container that is also labeled as hazardous waste.
B. Storage and Disposal:
-
Store sealed hazardous waste containers in a designated, secure area with secondary containment.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste by a licensed professional waste disposal service.
V. Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Safe handling and disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
